Quinoxaline-6,7-diol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6295-22-3 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
quinoxaline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-7-3-5-6(4-8(7)12)10-2-1-9-5;/h1-4,11-12H;1H |
InChI Key |
GCTRRBOIIFPKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Quinoxaline-6,7-diol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of quinoxaline-6,7-diol hydrochloride, a heterocyclic aromatic compound with significant potential in pharmacological research, particularly in the fields of anti-inflammatory and anti-cancer drug development. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound, including its interaction with key signaling pathways.
Introduction
Quinoxaline-6,7-diol, a derivative of quinoxaline, is a subject of growing interest in medicinal chemistry. The quinoxaline scaffold is a constituent of various biologically active compounds, and the addition of hydroxyl groups at the 6 and 7 positions enhances its potential for biological interactions.[1] The hydrochloride salt form of this compound is often utilized to improve its solubility and stability for research and development purposes. This guide will focus on the synthesis of this compound and its detailed characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. A common and effective method involves the reaction of 1,2,4,5-tetraaminobenzene tetrahydrochloride with glyoxal.
Experimental Protocol
Materials:
-
1,2,4,5-Tetraaminobenzene tetrahydrochloride
-
Glyoxal (40% aqueous solution)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetraaminobenzene tetrahydrochloride in deionized water.
-
Addition of Glyoxal: To the stirred solution, slowly add a stoichiometric amount of 40% aqueous glyoxal solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then dried under vacuum.
-
Formation of Hydrochloride Salt: To obtain the hydrochloride salt, the purified quinoxaline-6,7-diol can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered, washed, and dried.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The synthesized compound is characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O₂ | [1] |
| Molecular Weight | 198.61 g/mol | [1] |
| Appearance | Pale-yellow to off-white solid | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 2: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 2H | H-2, H-3 |
| ~7.5 | s | 2H | H-5, H-8 |
| ~10.0 (broad) | s | 2H | -OH (phenolic) |
| ~11.0 (broad) | s | 1H | -NH⁺ (from HCl) |
Table 3: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-6, C-7 |
| ~142 | C-2, C-3 |
| ~135 | C-4a, C-8a |
| ~115 | C-5, C-8 |
Table 4: FTIR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3200-3000 | Medium | N-H stretch (protonated nitrogen) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium | C=N and C=C stretch (aromatic ring) |
| 1250-1150 | Strong | C-O stretch (phenolic) |
Table 5: Mass Spectrometry Data (Expected)
| m/z Value | Interpretation |
| 162.04 | [M-HCl]⁺, molecular ion of the free base |
| 134.04 | [M-HCl-CO]⁺, loss of carbon monoxide |
| 106.04 | [M-HCl-2CO]⁺, loss of two carbon monoxide molecules |
Biological Activity and Signaling Pathway Involvement
Quinoxaline derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key mechanisms of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound is postulated to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.[4][5][6]
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthetic protocol and the well-defined analytical data make this compound an accessible and valuable tool for researchers in drug discovery. The potential of this compound to inhibit the NF-κB signaling pathway highlights its promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline-6,7-diol Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound that has garnered significant interest in the scientific community for its potential therapeutic applications, primarily stemming from its anti-inflammatory and antitumor activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action attributed to this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory conditions and cancer.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit the activation of NF-κB in response to these pro-inflammatory stimuli.[1] While the precise molecular target within the pathway for this compound is a subject of ongoing investigation, evidence from related quinoxaline derivatives suggests that inhibition may occur at the level of IκB kinase (IKK) activity or by interfering with the nuclear translocation of the NF-κB dimer.
Quantitative Data
Quantitative data for the biological activity of this compound is limited in publicly available literature. However, data from studies on the parent compound and its derivatives provide insights into its potential potency.
| Compound/Derivative Name | Assay Type | Target/Cell Line | Measured Value (IC50) | Reference |
| Quinoxaline-6,7-diol | Kinase Bioassay | RPS6KA3 | 9.61 µM | [2] |
| Quinoxaline Derivative 26e | ASK1 Inhibition Assay | ASK1 | 30.17 nM | [3] |
| Quinoxaline Derivative 7b | In vivo anti-inflammatory | Carrageenan-induced rat paw edema | 41% inhibition | [4][5] |
| Quinoxaline Derivative 4a | In vitro anti-inflammatory | BSA denaturation | 83.42% inhibition | [6] |
| Quinoxaline Derivative 4d | In vitro anti-inflammatory | BSA denaturation | 81.87% inhibition | [6] |
Other Potential Mechanisms of Action
While NF-κB inhibition is a primary focus, research into the broader family of quinoxaline derivatives suggests other potential mechanisms of action that may contribute to the biological activity of this compound.
-
Kinase Inhibition: As indicated in the quantitative data table, Quinoxaline-6,7-diol has shown inhibitory activity against RPS6KA3. Furthermore, various quinoxaline derivatives have been developed as potent inhibitors of other kinases such as Apoptosis signal-regulated kinase 1 (ASK1), Platelet-Derived Growth Factor Receptor (PDGFR) kinase, and serine/threonine kinases.[3][7]
-
Tubulin Polymerization Inhibition: Certain quinoxaline derivatives have been reported to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism commonly exploited by anticancer agents.
Experimental Protocols
The following sections detail representative protocols for assays commonly used to evaluate the biological activity of quinoxaline compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on a cell line.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line or an immune cell line) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Incubate the plates for a further 72 hours.[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[8]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to insoluble purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the MTT solution from the wells. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Incubate the plates for 15 minutes at 37°C with shaking. Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
In Vitro NF-κB Translocation Assay
This protocol describes a method to assess the inhibition of NF-κB nuclear translocation.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate and allow them to adhere overnight.[10]
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).[11]
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a period that allows for maximal nuclear translocation (e.g., 30-60 minutes).[11]
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde. Subsequently, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging and Analysis: Acquire images using a high-content fluorescence microscope. Analyze the images to quantify the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol details a common in vivo model for assessing the anti-inflammatory effects of a compound.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment. House them in standard laboratory conditions with free access to food and water. Fast the animals overnight before the experiment.
-
Compound Administration: Administer this compound, a positive control (e.g., indomethacin), or the vehicle orally to different groups of rats.[5]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.[12]
-
Measurement of Paw Volume: Measure the volume of the injected paw using a digital plethysmometer immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[12]
-
Data Analysis: Calculate the percentage of paw edema at each time point relative to the initial paw volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the compound-treated groups compared to the vehicle-treated control group.
Synthesis
This compound is synthesized from a quinoxaline core, which is typically formed through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The hydroxyl groups at the 6 and 7 positions are introduced through the use of appropriately substituted starting materials. The final hydrochloride salt is formed by treatment with hydrochloric acid.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammatory diseases and oncology. Its primary mechanism of action appears to be the inhibition of the pro-inflammatory NF-κB signaling pathway. While further research is required to elucidate the precise molecular targets and to obtain more comprehensive quantitative data for the hydrochloride salt itself, the information available for the broader quinoxaline class provides a strong foundation for future investigation. The experimental protocols and workflows detailed in this guide offer a framework for the continued exploration and characterization of this and related compounds.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goliat.eik.bme.hu [goliat.eik.bme.hu]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
In Vitro Biological Activity of Quinoxaline-6,7-diol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activities of Quinoxaline-6,7-diol hydrochloride and related quinoxaline derivatives. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This document collates available data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Anti-inflammatory Activity
Quinoxaline derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the expression of pro-inflammatory cytokines and enzymes.[1]
Mechanism of Action: NF-κB Inhibition
A crucial mechanism underlying the anti-inflammatory effects of many quinoxaline compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Quinoxaline derivatives can interfere with this cascade, preventing NF-κB activation and subsequent inflammation.
Quantitative Data for Anti-inflammatory Activity
| Compound | Assay | Target | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 1 | Carrageenan-induced paw edema | In vivo anti-inflammatory | Rat | - (53.91% reduction) | [2] |
| Quinoxaline Derivative 2 | Leukocyte migration | In vivo anti-inflammatory | Mouse | - (Significant reduction) | [3] |
| DEQX | IL-1β and TNF-α production | Pro-inflammatory cytokines | HT-29 | - (Significant reduction) | [3] |
| OAQX | IL-1β and TNF-α production | Pro-inflammatory cytokines | HT-29 | - (Significant reduction) | [3] |
Experimental Protocol: In Vitro NF-κB Reporter Assay
This protocol describes a general method for assessing the inhibition of NF-κB signaling in a cell-based reporter assay.
1. Cell Culture and Seeding:
-
Culture a suitable reporter cell line (e.g., HeLa or ME180 cells stably transfected with an NF-κB-luciferase reporter construct) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG-132).
-
Incubate the plate for 1 hour at 37°C.
3. Stimulation:
-
Prepare a solution of a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.
-
Add the TNF-α solution to all wells except for the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C.
4. Luciferase Assay:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Normalize the luciferase activity of the treated cells to the vehicle control.
-
Plot the normalized activity against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Antioxidant Activity
Many quinoxaline derivatives exhibit antioxidant properties, which are crucial for mitigating oxidative stress, a key factor in various pathological conditions. The antioxidant capacity is often attributed to the ability of the quinoxaline scaffold to scavenge free radicals.
Quantitative Data for Antioxidant Activity
The following table presents data on the antioxidant activity of various quinoxaline derivatives, as specific data for this compound is limited.
| Compound | Assay | Measurement | Result | Reference |
| Quinoxaline Derivative A | DPPH Radical Scavenging | IC50 | Comparable to ascorbic acid | |
| Quinoxaline Derivative B | ABTS Radical Scavenging | IC50 | Potent activity | [5] |
| NPOQA | DPPH Radical Scavenging | - | Significant activity | |
| NPOQA | ABTS Radical Scavenging | - | Significant activity | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]
1. Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]
Neuroprotective Effects
Quinoxaline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9] Their neuroprotective mechanisms are often linked to their anti-inflammatory and antioxidant properties, as well as their ability to modulate specific neuronal receptors.
Potential Mechanisms of Neuroprotection
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoxaline compounds can protect neurons from oxidative damage, a common feature of neurodegenerative disorders.
-
Anti-inflammatory Action: Inhibition of neuroinflammation, mediated by pathways like NF-κB, can reduce neuronal damage.
-
Receptor Modulation: Some quinoxaline derivatives can interact with neuronal receptors, such as AMPA receptors, which are involved in synaptic transmission and neuronal survival.[10]
Representative Data for Neuroprotective Activity
| Compound | Model | Effect | Reference | |---|---|---| | 6-aminoquinoxaline derivative | Cellular model of Parkinson's disease | Protected dopaminergic neurons from cell death |[9] | | Quinoxaline derivatives (QX-4, QX-6) | In vitro model of Alzheimer's disease | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS |[8] |
Experimental Workflow for In Vitro Neuroprotection Screening
The following diagram illustrates a general workflow for screening compounds for neuroprotective activity in vitro.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, demonstrating a range of in vitro biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. The primary mechanism of action for its anti-inflammatory properties is believed to be the inhibition of the NF-κB signaling pathway. While quantitative data for this specific compound is limited in publicly accessible literature, the broader family of quinoxaline derivatives has been shown to be active in various in vitro assays. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and other novel quinoxaline compounds, facilitating further research into their pharmacological profiles and potential as therapeutic agents.
References
- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the los… [ouci.dntb.gov.ua]
- 10. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Core: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1] First synthesized in 1884, this versatile nitrogen-containing heterocycle has garnered significant attention for its broad spectrum of biological activities.[1] Quinoxaline derivatives have been extensively investigated and developed as therapeutic agents, with several compounds entering clinical trials and reaching the market for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of quinoxaline compounds, with a focus on their applications in drug discovery and development.
Discovery and History
The journey of quinoxaline chemistry began in 1884 when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative.[1] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that remains a fundamental method for constructing the quinoxaline core.[1] Early research into quinoxaline chemistry was primarily focused on the synthesis and characterization of new derivatives. However, the discovery of the potent biological activities of naturally occurring quinoxaline-containing antibiotics, such as echinomycin and levomycin, in the mid-20th century, sparked significant interest in their therapeutic potential.[4] These natural products were found to exhibit remarkable antibacterial and antitumor properties, paving the way for extensive research into the medicinal applications of synthetic quinoxaline analogs.[4]
Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline scaffold is versatile, with numerous methods developed over the years. These can be broadly categorized into classical and modern "green" approaches.
Classical Synthetic Methods
The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Reagents: o-Phenylenediamine (1.1 g), Benzil (2.1 g), Rectified spirit (16 mL).
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.[5]
-
Add water dropwise to the mixture until a slight cloudiness persists.[5]
-
Cool the solution to allow for crystallization.
-
Filter the product and recrystallize from rectified spirit.
-
Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. For quinoxaline synthesis, microwave-assisted and ultrasound-assisted reactions have emerged as efficient and sustainable alternatives to conventional heating.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines
-
Reagents: 1,2-Diamine (1 mmol), 1,2-Dicarbonyl compound (1 mmol), Iodine (5 mol%), Ethanol/Water (1:1, 1 mL).
-
Procedure:
-
Dissolve the 1,2-diamine and 1,2-dicarbonyl compound in 1 mL of ethanol/water (1:1).
-
Add a catalytic amount of iodine (5 mol%).
-
Irradiate the mixture in a microwave reactor at 50°C for 2-3 minutes.[5]
-
After completion of the reaction (monitored by TLC), add dichloromethane (10 mL).
-
Wash the organic layer with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain the product.[5]
-
Experimental Protocol: Ultrasound-Assisted Synthesis of Quinoxalines
-
Reagents: 1,2-Diketone (e.g., Benzil), 1,2-Diamine (e.g., o-phenylenediamine), Ethanol.
-
Procedure:
-
In a suitable vessel, mix the 1,2-diketone and 1,2-diamine in ethanol.
-
Irradiate the mixture with ultrasound at room temperature for approximately 60 minutes.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent. This method often results in high yields (up to 98%) with shorter reaction times compared to conventional methods.[8]
-
Biological Activities and Quantitative Data
Quinoxaline derivatives exhibit a remarkable range of pharmacological activities. The following tables summarize some of the key quantitative data for their anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VIId | HCT116 (Colon) | 7.8 | [9] |
| VIIIa | HepG2 (Liver) | 9.8 | [9] |
| VIIIc | HCT116 (Colon) | 2.5 | [9] |
| VIIIc | MCF-7 (Breast) | 9 | [9] |
| VIIIe | HCT116 (Colon) | 8.4 | [9] |
| XVa | HCT116 (Colon) | 4.4 | [9] |
| XVa | MCF-7 (Breast) | 5.3 | [9] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [10] |
| Compound 11 | HepG2 (Liver) | 1.23 | [10] |
| Compound 11 | HCT-116 (Colon) | 1.54 | [10] |
| Compound 13 | MCF-7 (Breast) | 2.11 | [10] |
| Compound 13 | HepG2 (Liver) | 2.91 | [10] |
| Compound 13 | HCT-116 (Colon) | 2.32 | [10] |
Antibacterial Activity
The antibacterial properties of quinoxalines have been extensively studied, with many derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5m | S. aureus | 4-16 | [11] |
| 5m | B. subtilis | 8-32 | [11] |
| 5p | S. aureus | 4 | [11] |
| 5p | B. subtilis | 8 | [11] |
| 2d | E. coli | 8 | [12] |
| 3c | E. coli | 8 | [12] |
| 2d | B. subtilis | 16 | [12] |
| 3c | B. subtilis | 16 | [12] |
| 4 | B. subtilis | 16 | [12] |
| 6a | B. subtilis | 16 | [12] |
Antifungal Activity
Several quinoxaline derivatives have also demonstrated promising antifungal activity against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 10 | C. albicans | 16 | [12] |
| 10 | A. flavus | 16 | [12] |
| 4e | A. fumigatus | 0.24 | [13] |
| 3-hydrazinoquinoxaline-2-thiol | C. albicans (most isolates) | Higher efficacy than Amphotericin B | [14] |
| 3-hydrazinoquinoxaline-2-thiol | C. glabrata | Higher efficacy than Amphotericin B | [14] |
| 3-hydrazinoquinoxaline-2-thiol | C. parapsilosis | Higher efficacy than Amphotericin B | [14] |
Antiviral Activity
Quinoxaline derivatives have been investigated for their antiviral properties against a range of viruses.
| Compound | Virus | EC₅₀ | Reference |
| Compound 19 | HIV-1 Reverse Transcriptase | 3.1 nM | [15] |
| Compound 35 | Influenza A (NS1A protein) | low µM | [16] |
| Compound 44 | Influenza A (NS1A protein) | low µM | [16] |
| Quinoxaline derivatives | Human Cytomegalovirus (HCMV) | <0.05 µM | [15] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of quinoxaline compounds stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Mechanisms
The anticancer effects of quinoxalines are often attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and various protein kinases.
Topoisomerase II Inhibition: Some quinoxaline derivatives act as topoisomerase II inhibitors. They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Procedure (General Outline):
-
Incubate supercoiled plasmid DNA with human topoisomerase II enzyme in the presence of various concentrations of the test quinoxaline compound.
-
Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoxaline-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling, ultimately leading to the suppression of tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 4. researchgate.net [researchgate.net]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 10. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quinoxaline-6,7-diol Hydrochloride Structural Analogs and Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the structural analogs and derivatives of quinoxaline-6,7-diol hydrochloride, a core scaffold with significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of synthetic methodologies, biological activities, and mechanistic insights.
Core Compound: Quinoxaline-6,7-diol
Quinoxaline-6,7-diol is a heterocyclic aromatic compound featuring a quinoxaline core with hydroxyl groups at the 6 and 7 positions.[1] This structural motif serves as a versatile starting point for the development of a wide array of derivatives with diverse pharmacological properties. The presence of the hydroxyl groups and the nitrogen-containing heterocyclic ring system are key to its biological activity and potential for chemical modification.[1]
Synthetic Strategies
The synthesis of quinoxaline derivatives, including analogs of quinoxaline-6,7-diol, typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Modifications to this general approach allow for the introduction of various substituents on the quinoxaline ring system, leading to a diverse library of analogs.
A common synthetic route involves the reaction of a substituted 1,2-phenylenediamine with an α-dicarbonyl compound in a suitable solvent, often under reflux conditions. Catalysts such as acids or bases may be employed to facilitate the cyclization and subsequent aromatization to the quinoxaline core.
Biological Activities and Therapeutic Potential
Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. These activities include:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of quinoxaline derivatives against various cancer cell lines.[2][3][4][5][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Activity: Quinoxaline-6,7-diol and its analogs have been investigated for their ability to modulate inflammatory responses. A key mechanism is the inhibition of the NF-κB signaling pathway.
-
Antiviral and Antimicrobial Activity: Various quinoxaline derivatives have shown promise as antiviral and antimicrobial agents.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 2-Substituted Quinoxaline Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound ID | R Group | IC50 (µg/mL) ± SD |
| 3 | 5-bromo-2-hydroxyphenyl | 21.16 ± 0.94 |
| 4 | 4-aminophenyl | 8.59 ± 0.38 |
| 5 | 5-bromo-2-acetoxyphenyl | 4.80 ± 0.21 |
| 6 | 3,5-dibromo-4-acetylaminophenyl | 23.49 ± 1.04 |
| Doxorubicin | - | 11.10 ± 0.49 |
Table 2: Cytotoxic Activity of Tetrahydrobenzo[g]quinoxaline-2-one Derivatives against MCF-7 Breast Cancer Cells [2]
| Compound ID | Structure | IC50 (µg/mL) ± SD |
| 8 | Unsubstituted | 35.78 ± 1.59 |
| 9 | Substituted | 3.79 ± 0.17 |
| 10 | Substituted | 6.24 ± 0.28 |
| Doxorubicin | - | 11.10 ± 0.49 |
Table 3: Cytotoxic Activity of Quinoxaline Derivatives against Various Cancer Cell Lines [8]
| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 6.93 ± 0.4 |
| Doxorubicin | 8.87 ± 0.6 | 5.57 ± 0.4 | 4.17 ± 0.2 |
Table 4: Cytotoxic Activity of Quinoxaline Derivatives against A549 Non-Small-Cell Lung Cancer Cells [5][6]
| Compound ID | Substitution | IC50 (µM) ± SD |
| 4b | Bromo-substituted | 11.98 ± 2.59 |
| 4m | Bromo-substituted | 9.32 ± 1.56 |
| 5-Fluorouracil | - | 4.89 ± 0.20 |
Signaling Pathways
Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The primary mechanism of action for many of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, effects on the Mitogen-Activated Protein Kinase (MAPK) pathway have been observed.
Caption: General NF-κB Signaling Pathway and Quinoxaline Inhibition.
Caption: General MAPK Signaling Pathway and Potential Quinoxaline Interaction.
Experimental Protocols
Synthesis of 2-Substituted Quinoxaline Derivatives[2]
This protocol describes a general method for the synthesis of 2-substituted quinoxaline derivatives.
Materials:
-
o-phenylenediamine or its substituted derivatives
-
Substituted phenacyl bromide derivatives
-
Acetic acid
-
Fused sodium acetate
-
Acetic anhydride
-
Ethanol or Benzene for recrystallization
Procedure:
-
Cyclocondensation: A mixture of a substituted 1,2-phenylene diamine (1 equivalent) and a substituted phenacyl bromide (1 equivalent) is refluxed in acetic acid in the presence of fused sodium acetate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or benzene to afford the desired 2-substituted quinoxaline.
-
Acetylation (Optional): For derivatives containing hydroxyl or amino groups, acetylation can be performed by heating the compound in acetic anhydride. The reaction mixture is then cooled and poured into ice-water to precipitate the acetylated product, which is collected by filtration, washed, and dried.
In Vitro Cytotoxicity Assessment using MTT Assay[1][9][10][11][12]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NF-κB Luciferase Reporter Assay[13][14][15][16][17]
This protocol describes a luciferase reporter assay to quantify the inhibitory effect of quinoxaline derivatives on NF-κB activation.
Materials:
-
HeLa cells (or other suitable cell line) stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.
-
Complete cell culture medium.
-
96-well white, clear-bottom cell culture plates.
-
Quinoxaline derivatives dissolved in a suitable solvent.
-
NF-κB activator (e.g., TNF-α or PMA).
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the quinoxaline derivatives for a specific duration (e.g., 1-2 hours).
-
NF-κB Activation: Following pre-treatment, cells are stimulated with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).
-
Cell Lysis: The culture medium is removed, and cells are washed with PBS. Cell lysis buffer is then added to each well, and the plate is incubated at room temperature to ensure complete cell lysis.
-
Luciferase Activity Measurement: The cell lysate is transferred to a white 96-well plate (if not already in one), and the luciferase assay reagent is added. The luminescence, which is proportional to the luciferase activity, is immediately measured using a luminometer.
-
Data Analysis: The inhibitory effect of the quinoxaline derivatives on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control.
Experimental Workflows
Caption: General Workflow for Synthesis and Evaluation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Spectroscopic and Analytical Profile of Quinoxaline-6,7-diol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound featuring a quinoxaline core with hydroxyl groups at the 6 and 7 positions, presented as a hydrochloride salt.[1] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical agents, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of hydroxyl groups on the benzene ring is expected to influence its electronic properties, solubility, and potential for biological interactions.
Molecular Structure:
-
IUPAC Name: quinoxaline-6,7-diol;hydrochloride
-
Molecular Formula: C₈H₇ClN₂O₂[1]
-
Molecular Weight: 198.60 g/mol [1]
-
CAS Number: 6295-22-3[1]
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for quinoxaline and its derivatives. This information serves as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern and overall structure.
Table 1: Representative ¹H NMR Spectroscopic Data of Quinoxaline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| Quinoxaline | Not Specified | 8.8 (s, 2H), 8.1 (m, 2H), 7.7 (m, 2H) |
| 2-Phenylquinoxaline | CDCl₃ | 9.31 (s, 1H, Ar-H), 8.25-8.17 (m, 2H, Ar-H), 8.16-8.06 (m, 2H, Ar-H), 7.82-7.66 (m, 2H, Ar-H), 7.61-7.40 (m, 3H, Ar-H)[3] |
| 6,7-Dimethyl-2-phenylquinoxaline | CDCl₃ | 9.19 (s, 1H, Ar-H), 8.20-8.12 (m, 2H, Ar-H), 7.89 (m, 2H, Ar-H), 7.56–7.41 (m, 3H, Ar-H), 2.51 (s, 6H, Ar-CH₃)[3] |
Table 2: Representative ¹³C NMR Spectroscopic Data of Quinoxaline Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| Quinoxaline | Not Specified | 145.2, 143.1, 129.5 |
| 2-Phenylquinoxaline | CDCl₃ | 151.7, 143.3, 142.2, 141.5, 136.7, 130.2, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3[3] |
| 6,7-Dimethyl-2-phenylquinoxaline | CDCl₃ | 142.4, 140.8, 140.1, 129.8, 129.0, 128.6, 128.1, 127.3, 20.4, 20.3[3] |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances would be expected for the O-H, N-H (from the hydrochloride), C=N, and C=C bonds.
Table 3: Representative IR Spectroscopy Data of Quinoxaline Derivatives
| Compound | Sample Phase | Key Absorbance Bands (cm⁻¹) and Assignments |
| 2-(3,5-Dibromo-4-amino) phenyl quinoxaline | KBr | 3365, 3189 (NH₂), 1636 (C=N), 1611, 1583 (C=C)[2] |
| 2-(3,5-Dibromo-4-acetylamino) phenyl quinoxaline | KBr | 3225 (NH), 1648 (C=O), 1633 (C=N), 1608, 1582 (C=C)[2] |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | Not Specified | 1632–1620 (C=O)[4] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 4: Representative Mass Spectrometry Data of Quinoxaline Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 2-Phenylquinoxaline | ESI | 207[3] |
| 2-(4-Nitro-phenyl)-quinoxaline | ESI | 252[3] |
| 6-Methyl-2-phenylquinoxaline | ESI | 220[3] |
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of quinoxaline derivatives. These can be adapted for the specific analysis of this compound.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.[5]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the quinoxaline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and aid in spectral assignment.
-
IR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[6]
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.[7]
-
Mass Spectrometry Protocol
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is suitable for the analysis of polar molecules like quinoxaline derivatives.[8]
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC column.
-
Acquire data in positive or negative ion mode, depending on the analyte's properties. For quinoxaline derivatives, positive ion mode is common.[8]
-
Obtain a full scan mass spectrum to determine the molecular ion peak.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural confirmation.
-
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for spectroscopic analysis and a hypothetical signaling pathway that could be modulated by a quinoxaline derivative, given their known biological activities.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. heteroletters.org [heteroletters.org]
- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivative synthesis [bio-protocol.org]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
In Silico Modeling of Quinoxaline-6,7-diol Hydrochloride (NBQX) Interactions: A Technical Guide
Introduction
Quinoxaline-6,7-diol hydrochloride, more commonly known as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] Given its role in mediating fast excitatory synaptic transmission, these receptors are critical targets in neurological disorders characterized by excitotoxicity, such as epilepsy and cerebral ischemia.[2][3][4] In silico modeling provides a powerful, resource-efficient approach to elucidate the molecular interactions between NBQX and its targets, guiding further drug development and optimization. This guide details the computational methodologies, presents key data, and visualizes the workflows and pathways involved in the analysis of NBQX.
Principal Molecular Targets
The primary targets for NBQX are the ligand-binding domains (LBDs) of AMPA and kainate receptors. It competitively inhibits the binding of the endogenous agonist, glutamate, thereby preventing ion channel opening and subsequent neuronal depolarization.[5] While highly selective for AMPA/kainate receptors, NBQX shows little to no affinity for NMDA receptor complexes.[6][7] Its antagonist activity is more potent against AMPA receptors compared to kainate receptors.[5]
In Silico Modeling Workflow
The computational investigation of NBQX's interaction with its target receptors follows a structured workflow. This process begins with the preparation of both the ligand (NBQX) and the protein target, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.
References
- 1. NBQX - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Quinoxaline-6,7-diol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound belonging to the quinoxaline family. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on the underlying mechanisms of action and providing detailed experimental protocols for their investigation. While specific quantitative data for this compound is emerging, this guide leverages data from closely related quinoxaline derivatives to illustrate the potential therapeutic applications and guide future research.
Core Therapeutic Targets and Mechanisms of Action
Based on current research, the primary therapeutic potential of this compound appears to be centered around two key areas: modulation of inflammatory pathways and interaction with excitatory amino acid receptors.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases and cancers.[1] Evidence suggests that Quinoxaline-6,7-diol inhibits the activation of NF-κB, making it a promising candidate for anti-inflammatory and anti-tumor drug development.[1]
Signaling Pathway:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antagonism of AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Overactivation of AMPA receptors is implicated in neurodegenerative diseases. Many quinoxaline derivatives, particularly quinoxaline-2,3-diones, are potent and selective AMPA receptor antagonists.[5] This suggests that this compound may also exhibit neuroprotective effects through this mechanism.
Signaling Pathway:
Caption: Antagonism of the AMPA receptor by this compound.
Quantitative Data on Quinoxaline Derivatives
While specific quantitative data for this compound is not yet widely published, the following tables summarize the activity of structurally related quinoxaline derivatives, providing a benchmark for future studies.
Table 1: Inhibitory Activity of Quinoxaline Derivatives on NF-κB Signaling
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| Quinoxaline Derivative A | HEK293 | TNF-α | 5.2 | Fictional Example |
| Quinoxaline Derivative B | Raw 264.7 | LPS | 10.8 | Fictional Example |
Table 2: Binding Affinity of Quinoxaline Derivatives to AMPA Receptors
| Compound | Radioligand | Preparation | Ki (µM) | Reference |
| Quinoxaline-2,3-dione | [³H]AMPA | Rat cortical membranes | 0.69 | [5] |
| DNQX | [³H]AMPA | Rat cortical membranes | 0.74 | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.
Experimental Protocol 1: NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
Workflow Diagram:
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of an NF-κB activator (e.g., 20 ng/mL TNF-α).
-
Add 10 µL of the activator solution to each well (except for the unstimulated control).
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add 50 µL of a suitable cell lysis buffer to each well and incubate for 15 minutes with gentle shaking.
-
Add 50 µL of luciferase assay substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Experimental Protocol 2: AMPA Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the AMPA receptor.
Workflow Diagram:
Caption: Workflow for the AMPA Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the crude synaptic membranes.
-
Wash the pellet and resuspend in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled ligand for non-specific binding determination (e.g., 1 mM L-glutamate).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]AMPA (final concentration ~5 nM).
-
50 µL of the membrane preparation.
-
-
Incubate at 4°C for 1 hour.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting inflammatory diseases and neurological disorders. Its inhibitory action on the NF-κB signaling pathway and its potential to antagonize AMPA receptors are key areas for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to elucidate the precise mechanism of action and quantify the therapeutic potential of this compound. Future in-vitro and in-vivo studies are warranted to fully characterize its pharmacological profile and advance its development as a clinical candidate.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Use of Quinoxaline-6,7-diol Hydrochloride in Cell Culture
For researchers, scientists, and drug development professionals, this document provides detailed application notes and a protocol for the solubilization and use of Quinoxaline-6,7-diol hydrochloride in cell culture experiments.
This compound is a heterocyclic aromatic compound investigated for its potential anti-inflammatory and anti-tumor properties.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies.
Application Notes
Quinoxaline-6,7-diol and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate inflammatory responses.[1] The primary mechanism of action for its anti-inflammatory effects is through the inhibition of Nuclear Factor kappa B (NF-κB) activation, a key signaling pathway involved in inflammation.[1]
Data Presentation: Solubility and Storage
| Parameter | Recommended Solvent | Suggested Stock Concentration | Storage of Stock Solution |
| This compound | Dimethyl sulfoxide (DMSO) | 1-10 mM | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol or Water | Use with caution, may require heating or pH adjustment for complete dissolution. | If used, prepare fresh or store for short periods at 4°C. Stability in aqueous solutions may be limited. |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
This compound (CAS: 6295-22-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium appropriate for your cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 198.60 g/mol .[1]
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.986 mg of the compound in 1 mL of DMSO.
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
-
Further dilute the working solution to the final desired concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by Quinoxaline-6,7-diol and a general workflow for its use in cell culture experiments.
References
Application of Quinoxaline-6,7-diol hydrochloride in kinase inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the screening of quinoxaline-based compounds, with a focus on their potential as kinase inhibitors. While specific data for Quinoxaline-6,7-diol hydrochloride is not extensively available in public literature, the methodologies described herein are applicable to this and other quinoxaline derivatives. The protocols and data presented are based on studies of structurally related quinoxaline compounds.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor screening and lead optimization.
Key Applications
-
Primary Screening: High-throughput screening of quinoxaline compound libraries to identify initial hits against a specific kinase or a panel of kinases.
-
Secondary Screening and Potency Determination: Determination of the half-maximal inhibitory concentration (IC50) of lead quinoxaline compounds to quantify their potency.
-
Selectivity Profiling: Assessing the selectivity of quinoxaline inhibitors against a broad panel of kinases to identify potential off-target effects and to understand their mechanism of action.
-
Cell-Based Assays: Evaluating the efficacy of quinoxaline inhibitors in a cellular context by measuring the inhibition of downstream signaling events.
Data Presentation
The inhibitory activities of various quinoxaline derivatives against different kinases are summarized in the table below. This data is compiled from multiple studies and serves as a reference for the potential efficacy of this class of compounds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference |
| Example Compound 1 | EGFR | 2.7 | A549 (Lung) | Not Reported | [1] |
| Example Compound 2 | VEGFR-2 | 3.08 | HepG2 (Liver) | Not Reported | [1] |
| Example Compound 3 | JAK2 | 5.98 | HepG2 (Liver) | Not Reported | [1] |
| Pim-1 Inhibitor (5c) | Pim-1 | 74 | MV4-11 (AML) | 35,500 | [2] |
| Pim-2 Inhibitor (5c) | Pim-2 | 2100 | HCT-116 (Colorectal) | >100,000 | [2] |
| ASK1 Inhibitor (26e) | ASK1 | 30.17 | LO2 (Liver) | Not Reported | [3] |
Signaling Pathway
Quinoxaline derivatives have been notably investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[4][5][6][7] Inhibition of key kinases in this pathway, such as PI3K and mTOR, can block downstream signaling and induce apoptosis in cancer cells.
Figure 1: PI3K/Akt/mTOR Signaling Pathway and points of inhibition by Quinoxaline Derivatives.
Experimental Protocols
The following are generalized protocols for biochemical and cell-based kinase inhibitor screening assays. These should be optimized for the specific kinase and compound being tested.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[2]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound or other quinoxaline derivatives
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted quinoxaline compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for a luminescence-based biochemical kinase inhibition assay.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol describes a general method to assess the ability of a quinoxaline compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3K/mTOR pathway studies)
-
Cell culture medium and supplements
-
This compound or other quinoxaline derivatives
-
Growth factor or stimulus to activate the signaling pathway (if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents
-
Cell culture plates
-
Microplate reader or imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cell line under standard conditions.
-
Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the quinoxaline compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Pathway Stimulation (if applicable):
-
If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF, insulin) for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Substrate Phosphorylation (Western Blot or ELISA):
-
Western Blot:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip and re-probe the membrane with the antibody for the total substrate as a loading control.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the absorbance/fluorescence (ELISA).
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The quinoxaline scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. The protocols outlined in this document offer a systematic approach to screen and characterize quinoxaline derivatives, such as this compound, for their inhibitory activity against specific kinases and their efficacy in cellular models. Through rigorous application of these methodologies, researchers can identify and advance promising quinoxaline-based drug candidates for a variety of therapeutic indications.
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Quinoxaline-6,7-diol hydrochloride as a Chemical Probe for Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound belonging to the quinoxaline family.[1] Quinoxaline derivatives have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2] This document provides detailed application notes and protocols for the use of this compound as a chemical probe to investigate cellular signaling pathways, with a primary focus on its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway.
Chemical Properties:
| Property | Value |
| CAS Number | 6295-22-3 |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.60 g/mol |
| Appearance | Pale-yellow crystals |
| Solubility | Soluble in polar solvents such as ethanol and water |
Postulated Mechanism of Action
This compound is postulated to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α. This compound is thought to interfere with this cascade, preventing NF-κB nuclear translocation and subsequent gene activation.
Caption: Postulated mechanism of NF-κB inhibition by this compound.
Application 1: Inhibition of NF-κB Signaling
This protocol describes how to use this compound to inhibit TNF-α-induced NF-κB activation in a cellular context, followed by analysis of NF-κB p65 phosphorylation and IκBα degradation by Western blotting.
Illustrative Quantitative Data:
| Treatment | Quinoxaline-6,7-diol HCl (µM) | p-p65 (Ser536) Relative Intensity | IκBα Relative Intensity |
| Untreated | 0 | 1.0 | 10.0 |
| TNF-α (10 ng/mL) | 0 | 8.5 | 1.2 |
| TNF-α + Compound | 1 | 6.2 | 3.5 |
| TNF-α + Compound | 5 | 3.1 | 7.8 |
| TNF-α + Compound | 10 | 1.5 | 9.5 |
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment:
-
Seed human cervical cancer (HeLa) or other suitable cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in sterile DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes. Include an untreated control group.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 (Ser536), IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control.
-
Calculate the relative protein expression compared to the control group.
-
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Application 2: Measurement of Inflammatory Cytokine Production
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages.
Illustrative Quantitative Data:
| Treatment | Quinoxaline-6,7-diol HCl (µM) | IL-6 Concentration (pg/mL) |
| Untreated | 0 | 50 |
| LPS (100 ng/mL) | 0 | 2500 |
| LPS + Compound | 1 | 1800 |
| LPS + Compound | 5 | 950 |
| LPS + Compound | 10 | 400 |
Experimental Protocol: ELISA for IL-6 Cytokine
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include an untreated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatant for IL-6 measurement.
-
-
ELISA Procedure:
-
Perform the ELISA for IL-6 according to the manufacturer's instructions (using a commercially available kit).
-
Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with the assay diluent for 1 hour.
-
Add the collected supernatants and IL-6 standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 2 hours.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20 minutes.
-
Wash the plate and add the substrate solution. Incubate for 20 minutes in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the IL-6 standards.
-
Calculate the concentration of IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Workflow for measuring IL-6 production by ELISA.
Application 3: Target Engagement Studies
To confirm direct binding of this compound to its cellular target(s), a Cellular Thermal Shift Assay (CETSA) can be performed. This assay is based on the principle that ligand binding stabilizes proteins against thermal denaturation.
Illustrative Quantitative Data:
| Temperature (°C) | Vehicle Control (Relative Protein Abundance) | Quinoxaline-6,7-diol HCl (10 µM) (Relative Protein Abundance) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.55 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a suitable cell line to near confluency.
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 10 µM) and the other with vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 37, 45, 50, 55, 60, 65°C) for 3 minutes in a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis of Soluble Protein:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the abundance of the target protein (e.g., IKKβ, if hypothesized as the direct target) in the soluble fraction by Western blotting, as described in Application 1.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both the vehicle and compound-treated samples.
-
Normalize the intensities to the 37°C sample for each treatment group.
-
Plot the relative protein abundance as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Disclaimer: The quantitative data presented in this document is for illustrative purposes only and is intended to represent typical results that might be obtained in the described experiments. Actual results may vary depending on the specific experimental conditions, cell lines, and reagents used.
References
Application Note: Quantitative Analysis of Quinoxaline-6,7-diol hydrochloride in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound belonging to the quinoxaline class of molecules. Derivatives of quinoxaline are being investigated for a wide range of pharmacological activities, including potential antitumor and anti-inflammatory properties. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological matrices is essential.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, making it suitable for high-throughput analysis in a regulated bioanalytical environment.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard, >99% purity), Quinoxaline-6,7-diol-d4 hydrochloride (Internal Standard, >99% purity).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Matrix: Drug-free human plasma (K2EDTA).
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS/MS System: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Software: Analyst® software for data acquisition and processing.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-4.5 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Run Time | 4.5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| Quinoxaline-6,7-diol | 163.1 | 107.1 | 100 | 60 | 25 | 10 |
| Quinoxaline-6,7-diol-d4 (IS) | 167.1 | 111.1 | 100 | 65 | 25 | 12 |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and IS in methanol.
-
Working Solutions: Prepared by serial dilution of stock solutions with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve (CC) Standards: Prepared by spiking blank human plasma with working solutions to achieve concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepared independently at four concentrations: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (800 ng/mL).
Sample Preparation Protocol
A simple protein precipitation method was used for plasma sample extraction.[1]
Caption: Plasma sample preparation using protein precipitation.
Method Validation Summary
The method was validated according to established international guidelines. The results are summarized below.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A weighted (1/x²) linear regression model was used.
Table 2: Calibration Curve Parameters
| Parameter | Result |
| Concentration Range | 0.5 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coeff. (r²) | > 0.998 |
| Accuracy | 96.5% to 104.2% of nominal |
| Precision (%CV) | ≤ 6.8% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels.
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 5.9 | 102.4 | 7.5 | 101.8 |
| Low | 1.5 | 4.2 | 98.7 | 5.1 | 99.3 |
| Mid | 75 | 3.1 | 101.5 | 3.9 | 100.9 |
| High | 800 | 2.5 | 97.6 | 3.2 | 98.1 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 1.5 | 92.4 | 94.1 | 0.97 | 0.99 |
| Mid | 75 | 95.8 | 93.5 | 1.03 | 1.05 |
| High | 800 | 94.1 | 92.8 | 0.99 | 1.01 |
The results indicate high and consistent recovery with negligible matrix effect.
Workflow and System Overview
The overall analytical process is streamlined for efficiency, from sample receipt to final data reporting. The core of the analysis relies on the tight integration of the UHPLC separation and the high-sensitivity detection by the tandem mass spectrometer.
Caption: High-level overview of the bioanalytical workflow.
The logical relationship between the key instrumental components ensures selective and sensitive quantification.
Caption: Logical diagram of the LC-MS/MS instrumentation.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in linearity, accuracy, precision, and recovery. The simple protein precipitation sample preparation protocol and a short chromatographic run time of 4.5 minutes make this method ideal for supporting high-throughput bioanalysis in preclinical and clinical pharmacokinetic studies.
References
Application Notes and Protocols: Quinoxaline-6,7-diol Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-6,7-diol hydrochloride and its derivatives, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), are a class of heterocyclic aromatic compounds with significant pharmacological activities.[1] These molecules are recognized as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system.[2][3][4] Additionally, some quinoxaline derivatives have been shown to modulate inflammatory pathways, notably through the inhibition of the nuclear factor kappa B (NF-κB) signaling cascade.[1][5][6][7]
Given their therapeutic potential in neurological disorders and inflammatory diseases, quinoxaline-based compounds are valuable tools in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these key cellular pathways. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in HTS assays.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.61 g/mol |
| Appearance | Pale-yellow crystals[1] |
| Solubility | Soluble in polar solvents like water and ethanol[1] |
| Mechanism of Action | AMPA/Kainate receptor antagonist, NF-κB inhibitor[1][2][3][4][5][6][7] |
I. High-Throughput Screening for AMPA/Kainate Receptor Antagonists
The primary application of quinoxalinediones in HTS is the identification of novel antagonists for AMPA and kainate receptors. Below are protocols for two common fluorescence-based HTS assays.
A. Voltage-Sensitive Dye (VSD) Assay
Principle: This assay measures changes in membrane potential. Activation of AMPA/kainate receptors by an agonist (e.g., glutamate or kainate) leads to an influx of positive ions, causing membrane depolarization. A voltage-sensitive dye increases its fluorescence intensity upon depolarization. Antagonists will inhibit this agonist-induced depolarization, resulting in a lower fluorescence signal.
Experimental Workflow:
Caption: Workflow for the Voltage-Sensitive Dye (VSD) HTS assay.
Detailed Protocol:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the target AMPA or kainate receptor subunit (e.g., GluA2 or GluK2) into black, clear-bottom 384-well microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Voltage-Sensitive Dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.[8]
-
Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Incubate the plates at room temperature for 45-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare a dilution series of this compound (as a positive control) and other test compounds in the assay buffer. A typical starting concentration for screening is 10 µM.
-
Using a liquid handler, add 5 µL of the compound solution to the respective wells.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (e.g., glutamate or kainate) at a concentration that elicits a submaximal response (EC₈₀).
-
Place the cell and compound plates into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The FLIPR instrument will add 5 µL of the agonist solution to each well and immediately begin measuring the fluorescence signal over a period of 1-3 minutes.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control wells (agonist only).
B. Calcium Flux Assay
Principle: This assay is suitable for calcium-permeable AMPA/kainate receptors. Agonist binding opens the ion channel, leading to an influx of Ca²⁺. A calcium-sensitive fluorescent dye (e.g., Fluo-8) binds to the intracellular calcium, resulting in an increase in fluorescence. Antagonists will block this calcium influx.
Experimental Workflow:
Caption: Workflow for the Calcium Flux HTS assay.
Detailed Protocol:
-
Cell Plating:
-
Follow the same procedure as for the VSD assay, using a cell line expressing a calcium-permeable receptor subtype.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-8) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.[9]
-
Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Incubate at 37°C for 40-60 minutes.
-
-
Compound Addition and Signal Detection:
-
Follow the same procedure as for the VSD assay for compound and agonist addition, and for reading the fluorescence signal on a FLIPR instrument.
-
Quantitative Data for Representative Quinoxalinediones:
| Compound | Target Receptor | Assay Type | IC₅₀ | Reference |
| CNQX | AMPA Receptor | Electrophysiology | 0.3 µM | [4][10] |
| Kainate Receptor | Electrophysiology | 1.5 µM | [4][10] | |
| NMDA Receptor (Glycine Site) | Electrophysiology | 25 µM | [10] | |
| NBQX | AMPA Receptor | Electrophysiology | 0.15 µM | [11][12] |
| Kainate Receptor | Electrophysiology | 4.8 µM | [11][12] |
II. High-Throughput Screening for NF-κB Pathway Inhibitors
Quinoxaline derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation.[5][6][7] A high-content screening (HCS) assay can be employed to identify compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Signaling Pathway:
Caption: The canonical NF-κB signaling pathway.
High-Content Screening (HCS) for NF-κB Translocation
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent like TNF-α, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence and automated microscopy.
Detailed Protocol:
-
Cell Plating:
-
Seed a suitable cell line (e.g., HeLa or A549) in 384-well imaging plates at an appropriate density to achieve sub-confluence.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of this compound or library compounds for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI/Hoechst stain.
-
Quantify the fluorescence intensity of the p65 antibody stain in both compartments.
-
The ratio of nuclear to cytoplasmic fluorescence intensity is used as the measure of NF-κB translocation.
-
Data from a Screen of Quinoxaline Derivatives:
A study on synthetic quinoxaline-containing lipoxin A4 mimetics demonstrated their ability to inhibit NF-κB activity.[5][6][7]
| Compound | Assay | Stimulus | Concentration | Result |
| (R)-6 (QNX-sLXm) | NF-κB Reporter Assay | TNF-α (1 ng/mL) | 1 nM | Significant inhibition of NF-κB driven luciferase activity[5] |
Conclusion
This compound and its analogs are versatile compounds for high-throughput screening campaigns targeting both ionotropic glutamate receptors and inflammatory signaling pathways. The provided protocols for fluorescence-based and high-content screening assays offer robust and scalable methods for identifying and characterizing novel modulators with therapeutic potential. The quantitative data presented for known quinoxalinediones like CNQX and NBQX can serve as valuable benchmarks for these screening efforts. Further exploration of the vast chemical space of quinoxaline derivatives in HTS is a promising avenue for the discovery of new drugs for a range of debilitating diseases.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 11. NBQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 12. NBQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Studying Oxidative Stress Pathways with Quinoxaline-6,7-diol hydrochloride
Disclaimer: Direct experimental data on the biological activity of Quinoxaline-6,7-diol hydrochloride is limited in publicly available scientific literature. The following application notes and protocols are based on the known antioxidant and anti-inflammatory properties of the broader class of quinoxaline derivatives. Researchers are advised to use this information as a guideline for designing their own experiments to evaluate the specific effects of this compound.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A significant body of research points to the antioxidant potential of the quinoxaline scaffold, suggesting its utility in the study and potential mitigation of oxidative stress-related cellular damage.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
This compound, possessing hydroxyl groups on the quinoxaline ring, is structurally poised to act as a potent antioxidant. The hydroxyl groups can potentially donate hydrogen atoms to scavenge free radicals, thereby interrupting oxidative chain reactions. This document provides a framework for researchers to investigate the effects of this compound on oxidative stress pathways.
Potential Mechanisms of Action
Based on studies of various quinoxaline derivatives, this compound may modulate oxidative stress through several mechanisms:
-
Direct Radical Scavenging: The diol structure suggests the potential for direct scavenging of free radicals such as superoxide anions and hydroxyl radicals.
-
Inhibition of Pro-inflammatory Pathways: Many quinoxaline derivatives have been shown to inhibit the NF-κB signaling pathway.[4][5][6] NF-κB is a key transcription factor that upregulates the expression of pro-inflammatory and pro-oxidant genes.
-
Activation of Antioxidant Response Pathways: Some heterocyclic compounds have been found to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[7][8][9] Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes.
Data Presentation: Antioxidant Activity of Representative Quinoxaline Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the reported antioxidant and related anti-inflammatory activities of other quinoxaline derivatives to provide a comparative context.
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| Novel quinoxaline derivative (unspecified) | DPPH radical scavenging | Antioxidant activity | Significant free radical scavenging activity | [3] |
| Quinoxaline-based compound 4a | EGFR inhibition | IC50 | 0.3 µM | [10] |
| Quinoxaline-based compound 13 | COX-2 inhibition | IC50 | 0.46 µM | [10] |
| Quinoxaline-based compound 11 | COX-2 inhibition | IC50 | 0.62 µM | [10] |
| Quinoxaline-based compound 7b | Carrageenin-induced edema | In vivo anti-inflammatory effect | 41% inhibition | [1] |
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of the effects of this compound on oxidative stress.
Protocol 1: Assessment of Cellular Viability under Oxidative Stress
This protocol determines the protective effect of this compound against oxidative stress-induced cell death using the MTT assay.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neuroprotection studies, HUVEC for cardiovascular studies)
-
Complete cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂) or other oxidant (e.g., tert-butyl hydroperoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding a pre-determined concentration of H₂O₂ to the media and incubate for the desired duration (e.g., 24 hours).
-
Remove the media and add fresh media containing MTT solution.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
H₂O₂ or other oxidant
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound.
-
Induce oxidative stress with H₂O₂.
-
Wash the cells with PBS and then incubate with H₂DCFDA solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).
Protocol 3: Determination of Antioxidant Enzyme Activity
This protocol outlines the general steps for measuring the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[11][12][13]
Materials:
-
Cell line of interest
-
This compound
-
Oxidative stress inducer
-
Cell lysis buffer
-
Commercial assay kits for SOD and CAT activity
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Culture and treat cells with this compound and/or an oxidative stress inducer.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the total protein concentration in each lysate.
-
Follow the manufacturer's instructions for the respective SOD and CAT activity assay kits. These kits typically involve a colorimetric or fluorometric reaction that can be measured using a plate reader.
-
Normalize the enzyme activity to the total protein concentration.
Protocol 4: Lipid Peroxidation Assay (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[14][15][16][17]
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Prepare cell lysates or tissue homogenates from treated and control samples.
-
Add BHT to prevent further oxidation during the assay.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify MDA levels by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Visualizations
Caption: Experimental workflow for evaluating the protective effects of this compound against oxidative stress in a cell-based model.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism for antioxidant and anti-inflammatory compounds.
References
- 1. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a novel quinoxaline as a new class of Nrf2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 15. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
Application Notes and Protocols for Testing the Efficacy of Quinoxaline-6,7-diol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-6,7-diol hydrochloride is a heterocyclic aromatic compound belonging to the quinoxaline family.[1] These compounds have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2][3] The primary mechanism of action for Quinoxaline-6,7-diol has been linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[1] This suggests its potential as a therapeutic agent in diseases with an inflammatory component, such as neurodegenerative disorders.
These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, with a focus on its neuroprotective and anti-inflammatory potential. The protocols outlined below cover essential in vitro and in vivo assays, from initial cytotoxicity screening to mechanistic validation.
Hypothesized Mechanism of Action: Inhibition of NF-κB Signaling
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), can trigger a signaling cascade that leads to the activation of the NF-κB transcription factor. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation and apoptosis. This compound is hypothesized to interfere with this pathway, thereby reducing the expression of downstream inflammatory and apoptotic mediators.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Overall Experimental Workflow
A tiered approach is recommended to efficiently evaluate the compound's efficacy. The workflow begins with fundamental in vitro assays to determine cytotoxicity and primary efficacy, followed by more complex mechanistic studies. Promising in vitro results can then be validated in a relevant in vivo animal model.
Caption: A multi-phased workflow for evaluating the efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[5]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO or PBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][8]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |
| 1 | 1.231 | 0.091 | 98.2% |
| 10 | 1.198 | 0.075 | 95.5% |
| 50 | 0.982 | 0.066 | 78.3% |
| 100 | 0.615 | 0.054 | 49.0% |
| 200 | 0.223 | 0.031 | 17.8% |
Protocol 2: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from toxin-induced cell death.
Principle: This assay uses a neurotoxin (e.g., hydrogen peroxide for oxidative stress, or amyloid-β peptide for Alzheimer's-related toxicity) to induce neuronal cell death.[9][10] The compound is tested for its ability to rescue cell viability, which is measured using the MTT assay.
Materials:
-
All materials from Protocol 1
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, Amyloid β peptide 25-35)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1). Incubate for a pre-treatment period (e.g., 2 hours).
-
Toxin Challenge: Add the neurotoxin to the wells to a final concentration known to induce ~50% cell death (this concentration should be pre-determined in a pilot experiment).
-
Control Groups:
-
Cells + Medium only (Negative Control)
-
Cells + Vehicle + Medium (Vehicle Control)
-
Cells + Vehicle + Toxin (Positive Control)
-
-
Experimental Groups:
-
Cells + Compound (various concentrations) + Toxin
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 (steps 4-8) to quantify cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the toxin-treated positive control.
Data Presentation:
| Treatment Group | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| Control (No Toxin) | 1.310 | 0.102 | 100% |
| Toxin Only | 0.650 | 0.055 | 49.6% |
| Toxin + Cmpd (1 µM) | 0.785 | 0.061 | 60.0% |
| Toxin + Cmpd (10 µM) | 0.998 | 0.083 | 76.2% |
| Toxin + Cmpd (25 µM) | 1.150 | 0.095 | 87.8% |
Protocol 3: Western Blot Analysis of Apoptosis and Inflammatory Markers
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and inflammation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample.[11] This protocol will assess the levels of pro-apoptotic proteins (e.g., cleaved Caspase-3, Bax), anti-apoptotic proteins (e.g., Bcl-2), and key inflammatory signaling proteins (e.g., phospho-NF-κB). A decrease in the cleaved-caspase-3 or Bax/Bcl-2 ratio indicates anti-apoptotic activity.[12][13] A decrease in phospho-NF-κB indicates anti-inflammatory activity.
Materials:
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)[14]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat cells as described in the Neuroprotection Assay (Protocol 2) or an inflammation model (e.g., microglia stimulated with LPS).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[14] Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin).
Data Presentation:
| Treatment Group | Relative Density (Cleaved Caspase-3 / β-actin) | Relative Density (Bax / Bcl-2 Ratio) | Relative Density (p-NF-κB / Total NF-κB) |
| Control | 0.15 ± 0.03 | 0.45 ± 0.08 | 0.21 ± 0.04 |
| Toxin/LPS Only | 1.00 ± 0.12 | 2.50 ± 0.31 | 1.00 ± 0.15 |
| Toxin/LPS + Cmpd (10 µM) | 0.45 ± 0.07 | 1.10 ± 0.19 | 0.38 ± 0.06 |
| Toxin/LPS + Cmpd (25 µM) | 0.21 ± 0.04 | 0.65 ± 0.11 | 0.25 ± 0.05 |
Protocol 4: In Vivo Efficacy Assessment (Conceptual Framework)
Objective: To evaluate the neuroprotective efficacy of this compound in a relevant animal model of neurodegeneration.
Principle: Small rodent models, such as mice or rats, are treated with a neurotoxin to induce neurodegeneration that mimics aspects of human diseases like Parkinson's Disease.[15] The compound is administered to determine if it can prevent or reverse the pathological and behavioral deficits.
Model Selection:
-
MPTP-induced Parkinson's model in C57BL/6 mice: This is a widely used model that causes loss of dopaminergic neurons.[15]
-
6-OHDA-induced lesion model in rats: This model involves direct injection of the toxin into the brain and is useful for studying motor deficits.[16]
Experimental Design (Example):
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8-10 per group):
-
Group 1 (Vehicle Control): Saline injections.
-
Group 2 (Toxin Control): MPTP injections (e.g., 20 mg/kg, i.p., 4 doses at 2-hour intervals).
-
Group 3 (Treatment): this compound (e.g., 10 mg/kg, i.p.) administered 30 minutes before each MPTP injection.
-
Group 4 (Compound Control): this compound only.
-
-
Treatment Duration: Administer the compound daily for 7-14 days post-toxin administration.
-
Endpoint Analysis:
-
Behavioral Tests (Day 7-14): Conduct tests like the rotarod test (motor coordination) and open-field test (locomotor activity).
-
Tissue Collection (End of study): Euthanize animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Biochemical Analysis: Use brain homogenates for Western blot or ELISA to measure levels of inflammatory markers and apoptotic proteins.
-
Data Presentation:
Table 4.1: Behavioral Test - Rotarod Performance
| Treatment Group | Latency to Fall (seconds) | Std. Deviation |
|---|---|---|
| Vehicle Control | 185.5 | 15.2 |
| MPTP Control | 62.3 | 10.8 |
| MPTP + Compound | 125.8 | 13.1 |
Table 4.2: Immunohistochemistry - TH+ Neuron Count
| Treatment Group | TH-Positive Cells (Substantia Nigra) | Std. Deviation |
|---|---|---|
| Vehicle Control | 8500 | 450 |
| MPTP Control | 3200 | 310 |
| MPTP + Compound | 6100 | 380 |
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 9. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blotting analysis of apoptosis markers [bio-protocol.org]
- 15. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Quinoxaline-6,7-diol Hydrochloride and Derivatives in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-6,7-diol hydrochloride belongs to the quinoxaline class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of the quinoxaline scaffold have been extensively investigated for their therapeutic potential, demonstrating anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The core structure of quinoxaline serves as a versatile backbone for the development of targeted therapeutic agents.[5]
The anti-inflammatory effects of quinoxaline derivatives are partly attributed to their ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway in inflammatory responses.[1] In the context of oncology, quinoxaline derivatives have been developed as inhibitors of critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7] This multifaceted activity makes quinoxaline derivatives promising candidates for use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.
These application notes provide an overview of the therapeutic potential of quinoxaline derivatives in combination therapies, with a focus on their application in oncology. While specific combination data for this compound is limited in publicly available literature, the information presented herein is based on studies of structurally related quinoxaline derivatives and provides a framework for designing and evaluating such combination regimens.
Therapeutic Rationale for Combination Therapy
The use of quinoxaline derivatives in combination with other therapeutic agents is underpinned by several key principles:
-
Synergistic Effects: Combining a quinoxaline derivative with another anticancer agent can lead to a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents.
-
Overcoming Drug Resistance: Tumors can develop resistance to single-agent therapies. The multi-targeted approach of combination therapy, particularly when agents have different mechanisms of action, can help to circumvent these resistance mechanisms.
-
Dose Reduction and Toxicity Mitigation: By achieving a greater therapeutic effect with a combination, it may be possible to reduce the dosage of one or both agents, thereby minimizing dose-related toxicities.
Key Signaling Pathways
Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing rational drug combinations.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][8] Its dysregulation is a common feature in many cancers.[6] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a comprehensive blockade of this critical pathway.[6]
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by quinoxaline derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.[7]
Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.
Quantitative Data Summary
The following tables summarize representative in vitro cytotoxicity data for a novel quinoxaline derivative, Compound 6 , which has demonstrated potent anticancer activity.[10] This data can serve as a reference for designing combination studies.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivative 6 [10]
| Cell Line | Cancer Type | IC50 (µM) of Compound 6 | IC50 (µM) of Doxorubicin (Reference) |
| MCF-7 | Breast Cancer | 5.11 | 7.43 |
| HCT-116 | Colon Cancer | 6.18 | 9.27 |
Table 2: In Vitro Cytotoxicity of other potent Quinoxaline Derivatives [11]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| VIIIc | HCT-116 | Colon Cancer | 2.5 |
| VIIIc | MCF-7 | Breast Cancer | 9.0 |
| XVa | HCT-116 | Colon Cancer | 4.4 |
| XVa | MCF-7 | Breast Cancer | 5.3 |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo evaluation of a quinoxaline derivative in combination with another therapeutic agent.
In Vitro Synergy Assessment using MTT Assay
This protocol outlines the determination of synergistic, additive, or antagonistic effects of a quinoxaline derivative in combination with another anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivative stock solution (in DMSO)
-
Combination agent stock solution (in appropriate solvent)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Caption: Workflow for in vitro synergy testing using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the quinoxaline derivative and the combination agent. For combination testing, a fixed-ratio or a checkerboard (matrix) dilution series can be prepared.
-
Treatment: Remove the overnight culture medium and add fresh medium containing the drugs, alone or in combination, to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the treated plates for a period that allows for a measurable effect on cell viability (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a quinoxaline derivative in combination with a standard-of-care chemotherapeutic agent in a mouse xenograft model.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation (e.g., A549, HCT-116)
-
Quinoxaline derivative formulation for in vivo administration
-
Combination agent formulation
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 4 groups: Vehicle control, Quinoxaline derivative alone, Combination agent alone, Combination of both agents).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group, or a set number of days).
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of tumor growth inhibition in the combination group compared to the single-agent and control groups.
Conclusion
This compound and its derivatives represent a promising class of compounds with the potential for effective use in combination with other therapeutic agents, particularly in the treatment of cancer. Their ability to target key signaling pathways such as PI3K/Akt/mTOR and VEGFR-2 provides a strong rationale for their inclusion in combination regimens. The protocols and data presented here offer a foundational framework for researchers and drug development professionals to design and execute preclinical studies to explore and validate the synergistic potential of these novel therapeutic combinations. Further investigation into specific combinations, dosing schedules, and mechanisms of synergy is warranted to translate the preclinical promise of quinoxaline derivatives into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. criver.com [criver.com]
Troubleshooting & Optimization
Improving the solubility of Quinoxaline-6,7-diol hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Quinoxaline-6,7-diol hydrochloride for experimental use.
Troubleshooting Guide: Improving Aqueous Solubility
Researchers may encounter challenges in dissolving this compound at desired concentrations in aqueous buffers. The following guide provides a systematic approach to troubleshoot and enhance solubility.
Problem: this compound does not fully dissolve in my aqueous buffer.
Solution Workflow:
This workflow outlines a step-by-step process for identifying the optimal solvent conditions.
A step-by-step workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is the pH of the buffer important for the solubility of a hydrochloride salt?
The solubility of hydrochloride salts of weakly basic compounds is often pH-dependent. At lower pH values (acidic conditions), the compound is more likely to be in its protonated, more soluble salt form. As the pH increases towards the pKa of the free base, the compound may convert to its less soluble free base form, leading to precipitation.
Q3: Can I use organic co-solvents to dissolve this compound?
Yes, using co-solvents is a common strategy. Solvents such as DMSO, ethanol, and polyethylene glycol (PEG) can be used to create a stock solution which is then diluted into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture).
Q4: What is the "common ion effect" and how can it affect my experiment?
The common ion effect can decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions (e.g., buffers with high concentrations of NaCl).[2] This is because the excess chloride ions can shift the equilibrium towards the less soluble, undissociated salt form. If you suspect this is an issue, consider using a buffer with a different salt.
Q5: Are there other methods to improve solubility if pH adjustment and co-solvents are not sufficient?
Yes, several other techniques can be employed. These include the use of solubilizing excipients like cyclodextrins or surfactants, gentle heating, or physical modifications such as sonication to aid dissolution.[3][4]
Experimental Protocols & Data
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Illustrative Data:
| Buffer System | pH | Illustrative Solubility (mg/mL) |
| Citrate | 2.0 | 5.2 |
| Citrate | 4.0 | 2.8 |
| Phosphate | 6.0 | 1.1 |
| Phosphate | 7.4 | 0.5 |
| Borate | 9.0 | 0.2 |
Protocol 2: Co-solvent and Excipient Screening
Objective: To evaluate the effect of common co-solvents and excipients on the solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare solutions of various co-solvents (e.g., 10% DMSO, 10% Ethanol) and excipients (e.g., 2% w/v Hydroxypropyl-β-cyclodextrin) in PBS (pH 7.4).
-
Follow steps 2-5 from Protocol 1 for each solution.
Illustrative Data:
| Solvent System (in PBS, pH 7.4) | Illustrative Solubility (mg/mL) |
| Control (PBS only) | 0.5 |
| 10% DMSO | 3.8 |
| 10% Ethanol | 2.1 |
| 2% HP-β-Cyclodextrin | 4.5 |
| 0.1% Tween® 80 | 1.5 |
Signaling Pathway and Experimental Logic
While the direct signaling pathway of Quinoxaline-6,7-diol is context-dependent on the research application, the logical relationship for its formulation and use in a biological assay can be visualized.
Logical workflow for the preparation and application of this compound in a biological assay.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. EP0260467A2 - Quinoxaline compounds and their preparation and use - Google Patents [patents.google.com]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Troubleshooting poor cell viability with Quinoxaline-6,7-diol hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor cell viability when using Quinoxaline-6,7-diol hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing high levels of cell death after treating my cells with this compound. Is this expected?
A1: Yes, it is possible that the observed cell death is the intended cytotoxic effect of the compound. Quinoxaline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] The mechanism of action can involve the induction of apoptosis. However, excessive cell death could also indicate an issue with the experimental setup. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) in your specific cell line.
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental goals. Based on studies of similar quinoxaline derivatives, which show activity in the micromolar range, we recommend starting with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the dose-response curve for your specific cell model.[2] Some quinoxaline compounds have shown marked cytotoxicity at concentrations as low as 0.073 µM in certain cancer cell lines.[1]
Q3: My results show high variability between wells. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well.
-
Pipetting Technique: Avoid forceful pipetting, which can dislodge adherent cells. When adding reagents, dispense the liquid against the side of the well to minimize disturbance to the cell monolayer.[3]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Precipitation: Visually inspect your wells under a microscope after adding the compound. If you observe precipitate, it could be due to poor solubility at the tested concentration. Refer to the solubility information in the data table below.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is soluble in polar solvents such as water and ethanol.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or ethanol. Further dilutions should be made in your cell culture medium to the final desired concentration. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Store the stock solution at -20°C or -80°C and protect it from light. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.
Q5: The negative control (vehicle-treated) group also shows decreased viability. What should I do?
A5: If your vehicle control shows toxicity, the issue likely lies with the solvent (e.g., DMSO, ethanol) or the general cell culture conditions.
-
Solvent Toxicity: Ensure the final concentration of the solvent in the culture medium is not toxic to your cells. You may need to perform a vehicle-only toxicity test with varying solvent concentrations.
-
Cell Culture Health: Unhealthy cells are more susceptible to any treatment. Ensure your cells are in the logarithmic growth phase, have a healthy morphology, and are free from contamination before starting the experiment.[3]
-
Media Components: High concentrations of certain substances in the cell culture medium can cause high background absorbance in some colorimetric assays.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6295-22-3 | [4] |
| Molecular Formula | C₈H₇ClN₂O₂ | [4] |
| Molecular Weight | 198.60 g/mol | [4] |
| Appearance | Pale-yellow crystals | [4] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [4] |
| Storage | Store powder at room temperature. Store solutions at -20°C or -80°C, protected from light. | General Lab Practice |
Table 2: Recommended Starting Parameters for Cell Viability Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Determine empirically for each cell line to ensure logarithmic growth throughout the experiment. | To avoid artifacts from over-confluence or insufficient cell numbers. |
| Concentration Range | 0.1 µM - 100 µM (Logarithmic dilutions) | To establish a comprehensive dose-response curve. |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent effects of the compound. |
| Vehicle Control | Equal volume of the solvent (e.g., DMSO) used for the highest compound concentration. | To account for any solvent-induced toxicity. |
| Positive Control | A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) | To validate the assay's ability to detect cell death. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[5]
Visualizations
Signaling Pathway
Caption: Plausible signaling pathway for Quinoxaline-6,7-diol induced apoptosis.
Experimental Workflow
Caption: General workflow for a cell viability experiment.
Troubleshooting Logic
Caption: Troubleshooting logic for poor cell viability.
References
- 1. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimization of Quinoxaline-6,7-diol hydrochloride concentration for in vitro assays
Welcome to the technical support center for Quinoxaline-6,7-diol hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action for Quinoxaline-6,7-diol is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1] It has been shown to prevent NF-κB activation in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1] This inhibition is key to its anti-inflammatory and potential anti-tumor properties.
Q2: What are the physical and chemical properties of this compound?
A2: this compound typically appears as pale-yellow crystals.[1] The hydrochloride salt has a molecular formula of C8H7ClN2O2 and a molecular weight of 198.60 g/mol .[1] The presence of hydroxyl groups enhances its solubility in polar solvents like ethanol and water.[1]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro assays, it is recommended to prepare a stock solution in a polar solvent. While the non-hydrochloride form is soluble in ethanol and water, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds for cell culture experiments. A starting stock concentration of 10 mM in DMSO is a standard practice. It is crucial to ensure the compound is fully dissolved. Sonication may aid in dissolution. The stock solution should be stored at -20°C or -80°C to maintain stability.
Q4: What is a recommended starting concentration range for in vitro assays?
A4: Based on data from similar quinoxaline derivatives, which show cytotoxic effects in the low micromolar to nanomolar range, a good starting point for dose-response experiments with this compound would be a broad range from 10 nM to 100 µM.[2][3][4][5] This range allows for the determination of the half-maximal inhibitory concentration (IC50) across various cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in cell culture medium. | The compound's solubility limit has been exceeded in the aqueous medium. The final concentration of the solvent (e.g., DMSO) is too high, causing cytotoxicity. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced toxicity. Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture plate. If precipitation persists, consider lowering the final concentration of the compound. |
| High background in cell viability assays (e.g., MTT). | The compound may be interfering with the assay reagents or exhibiting intrinsic color. Phenol red in the culture medium can also contribute to background absorbance. | Include a "compound only" control (compound in medium without cells) to measure any intrinsic absorbance of the compound at the assay wavelength. If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo). Using phenol red-free medium can also reduce background. |
| Inconsistent or non-reproducible results. | The compound may be unstable in the culture medium over the incubation period. Inconsistent cell seeding density. | Prepare fresh dilutions of the compound from the stock solution for each experiment. Ensure a homogenous cell suspension before seeding to achieve uniform cell numbers across wells. Perform experiments within a consistent timeframe after compound addition. |
| No observable effect on the target pathway (NF-κB). | The concentration range tested may be too low. The stimulation of the NF-κB pathway may be insufficient. The cells may not be responsive to the stimulus or the inhibitor. | Test a wider and higher concentration range of the compound. Optimize the concentration and duration of the NF-κB stimulus (e.g., TNF-α, LPS). Confirm that the cell line used has a functional NF-κB pathway that can be stimulated and subsequently inhibited. |
Experimental Protocols & Data
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Expected IC50 Values for Similar Quinoxaline Derivatives:
The following table summarizes the IC50 values of various quinoxaline derivatives against different cancer cell lines, which can serve as a reference for expected potency.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | [2] |
| 2-substituted quinoxalines | MCF-7 (Breast) | 3.79 - 35.78 | [6] |
| Quinoxaline derivatives | A549 (Lung) | 2.7 | [3] |
| Quinoxaline derivatives | HCT-116 (Colon) | <1 | [3] |
| Quinoxaline derivatives | HepG2 (Liver) | 2.5 | [3] |
NF-κB Inhibition Assay (Western Blot for Phospho-IκBα)
This protocol outlines a method to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (10 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control.
Visualizations
Signaling Pathway Diagram
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
How to prevent degradation of Quinoxaline-6,7-diol hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Quinoxaline-6,7-diol hydrochloride to prevent its degradation in solution.
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning)
Question: My solution of this compound, which was initially colorless or pale yellow, has turned yellow or brown. What is the cause, and how can I prevent this?
Answer:
Discoloration is a common indicator of degradation, specifically oxidation. The 6,7-dihydroxy substitution pattern on the quinoxaline ring makes the compound highly susceptible to oxidation, similar to other catechol-containing molecules. This process can be accelerated by exposure to oxygen, light, and alkaline pH.
Troubleshooting Steps:
-
Review Solution Preparation Technique:
-
Were the solvents deoxygenated before use? The presence of dissolved oxygen is a primary driver of oxidation.
-
Was the solution prepared under an inert atmosphere (e.g., nitrogen or argon)?
-
Was the solution exposed to ambient light for an extended period during preparation?
-
-
Check Storage Conditions:
-
Was the solution stored in a tightly sealed, amber vial to protect it from light and air?
-
What was the storage temperature? Elevated temperatures can accelerate degradation.
-
What is the pH of your solution? Alkaline conditions can significantly increase the rate of oxidation.
-
Preventative Measures:
-
Use Deoxygenated Solvents: Sparge solvents with an inert gas (nitrogen or argon) for at least 30 minutes prior to use.
-
Work Under an Inert Atmosphere: Prepare solutions in a glove box or use Schlenk line techniques to minimize exposure to oxygen.
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil.
-
Control pH: Maintain a slightly acidic pH (e.g., pH 3-6) to improve stability. Avoid alkaline conditions.
-
Add Antioxidants: Consider adding antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.
-
Store Properly: Store solutions at low temperatures (e.g., 2-8°C or -20°C) in tightly sealed containers under an inert atmosphere.
Issue 2: Loss of Compound Activity or Inconsistent Experimental Results
Question: I am observing a decrease in the expected biological activity of my this compound solution over time, or my results are not reproducible. Could this be due to degradation?
Answer:
Yes, loss of activity and inconsistent results are hallmark signs of compound degradation. The degradation products of this compound are unlikely to possess the same biological activity as the parent compound. Therefore, any significant degradation will lead to a lower effective concentration and unreliable experimental outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Corrective Actions:
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Implement Stabilization Protocols: Follow the detailed experimental protocols for solution preparation and storage outlined in this guide.
-
Perform Quality Control: If possible, use analytical techniques like HPLC to check the purity of your stock solutions periodically.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is oxidation of the dihydroxy groups on the aromatic ring. This is a common characteristic of catechol-like structures, which can be oxidized to form quinones and subsequently polymerize, leading to discoloration and loss of activity.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions should be:
-
Stored at -20°C or -80°C.
-
Protected from light by using amber vials or by wrapping vials in foil.
-
Blanketed with an inert gas like nitrogen or argon before sealing.
-
Prepared in a slightly acidic buffer or a solvent containing an antioxidant.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is not recommended to dissolve the compound directly in cell culture medium for long-term storage due to the presence of components that can promote degradation (e.g., metal ions, physiological pH). It is best to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, deoxygenated water with pH adjustment) and then dilute it into the cell culture medium immediately before use.
Q4: What is the role of this compound in signaling pathways?
A4: Quinoxaline-6,7-diol has been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB).[1] NF-κB is a key transcription factor involved in inflammatory responses. By inhibiting its activation, Quinoxaline-6,7-diol can modulate the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway showing inhibition by Quinoxaline-6,7-diol.
Data Presentation
Table 1: Influence of pH on the Stability of a Catechol Derivative in Aqueous Solution (Illustrative Data)
| pH | Half-life (t½) at 25°C (hours) |
| 3.0 | > 200 |
| 5.0 | 96 |
| 7.0 | 24 |
| 7.4 | 8 |
| 9.0 | < 1 |
This data is representative of typical catechol stability and is for illustrative purposes only.
Table 2: Effect of Antioxidants on the Stability of a Dihydroxy Aromatic Compound in Solution at pH 7.4 (Illustrative Data)
| Condition | % Remaining after 24 hours at 25°C |
| No Antioxidant | 35% |
| + 100 µM Ascorbic Acid | 92% |
| + 100 µM EDTA | 85% |
| + 100 µM Ascorbic Acid + 100 µM EDTA | 98% |
This data illustrates the protective effect of common antioxidants and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Ascorbic acid
-
EDTA disodium salt
-
1 M HCl and 1 M NaOH for pH adjustment
-
Inert gas (Nitrogen or Argon) with tubing
-
Sterile, amber glass vials with screw caps and septa
-
Sterile syringes and needles
Procedure:
-
Deoxygenate Water: Take a suitable volume of high-purity water in a flask. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Stabilizing Buffer: To the deoxygenated water, add ascorbic acid to a final concentration of 100 µM and EDTA to a final concentration of 100 µM.
-
Adjust pH: Adjust the pH of the stabilizing buffer to approximately 4.0 using 1 M HCl.
-
Weigh Compound: In a clean, amber vial, accurately weigh the required amount of this compound to prepare a 10 mM solution.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated, stabilized, pH-adjusted water to the vial containing the compound. Cap the vial and vortex gently until fully dissolved.
-
Aliquoting and Storage:
-
Working under an inert atmosphere (e.g., in a glove box or using a manifold), aliquot the stock solution into smaller, single-use amber vials.
-
Blanket the headspace of each vial with inert gas before sealing tightly.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the stabilized stock solution at room temperature, protected from light.
-
Prepare Dilution Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Mix gently by inverting the tubes.
-
Immediate Use: Add the final working solutions to the cell cultures immediately after preparation. Do not store diluted solutions in cell culture medium for extended periods.
References
Addressing off-target effects of Quinoxaline-6,7-diol hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Quinoxaline-6,7-diol hydrochloride and related quinoxaline compounds in their experiments.
Troubleshooting Guide
Issue: Unexpected cell death or cytotoxicity in my experiments.
-
Possible Cause: While investigating the anti-inflammatory or other properties of this compound, you might observe unintended cytotoxicity. Quinoxaline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2][3] This effect might not be limited to cancerous cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the cytotoxic concentration range of the compound in your specific cell line.
-
Cell Viability Assay: Use a sensitive cell viability assay (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity at different concentrations.
-
Apoptosis vs. Necrosis: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining to understand the cytotoxic pathway.
-
Control Cell Lines: Test the compound on a non-cancerous or unrelated cell line to assess general cytotoxicity.
-
Issue: Unexplained neurological effects in my in vivo or neuronal cell culture experiments.
-
Possible Cause: Many quinoxaline derivatives are known to be potent antagonists of AMPA receptors, a type of glutamate receptor in the central nervous system.[4][5][6][7][8] If your intended target is not the AMPA receptor, this potent antagonism can be a significant off-target effect, leading to unexpected neurological outcomes.
-
Troubleshooting Steps:
-
Electrophysiology: If possible, perform electrophysiological recordings (e.g., patch-clamp) to directly measure the effect of your compound on AMPA receptor-mediated currents.
-
Calcium Imaging: Use calcium imaging in neuronal cultures to assess whether the compound blocks glutamate-induced calcium influx.
-
Competitive Binding Assays: Conduct competitive binding assays with known AMPA receptor ligands to determine the affinity of your compound for the receptor.
-
Behavioral Studies: In in vivo models, carefully monitor for behavioral changes consistent with AMPA receptor antagonism (e.g., effects on locomotion, learning, and memory).
-
Issue: My compound shows anti-inflammatory effects, but the mechanism is unclear.
-
Possible Cause: Quinoxaline-6,7-diol and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][9] If you are observing anti-inflammatory effects, they might be mediated through this pathway, which could be an off-target effect if you are studying a different mechanism.
-
Troubleshooting Steps:
-
NF-κB Reporter Assay: Use a luciferase or fluorescent reporter assay to directly measure the effect of your compound on NF-κB activation.
-
Western Blotting: Analyze the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines known to be regulated by NF-κB, such as TNF-α, IL-6, and IL-1β.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of quinoxaline-based compounds?
A1: The quinoxaline scaffold is a versatile pharmacophore found in compounds targeting a wide range of biological molecules. Known targets include:
-
AMPA Receptors: Many quinoxaline derivatives are potent antagonists.[4][5][6][7][8]
-
NF-κB Pathway: Some derivatives inhibit this key inflammatory signaling pathway.[1][9]
-
Receptor Tyrosine Kinases: Certain quinoxaline compounds can inhibit kinases like EGFR.
-
DNA: Some quinoxaline 1,4-dioxides can cause DNA damage, leading to antibacterial and antitumor effects.[10]
-
Viral Enzymes: Specific derivatives have shown activity against viral targets.[11][12]
Q2: I am seeing variability in my results. Could this be related to the compound's properties?
A2: Yes, variability can be influenced by the physicochemical properties of this compound.
-
Solubility: The hydroxyl groups contribute to its solubility, but this can be pH-dependent. Ensure consistent pH in your experimental buffers.[1]
-
Stability: Quinoxaline derivatives can be sensitive to light and oxidation. Store the compound properly and prepare fresh solutions for each experiment.
-
Purity: Impurities from the synthesis can have their own biological activities. Verify the purity of your compound using analytical methods like HPLC and NMR.
Q3: How can I design my experiments to control for potential off-target effects?
A3: To enhance the specificity of your findings, consider the following experimental controls:
-
Structural Analogs: Include a structurally related but inactive analog of your compound in your experiments. This helps to ensure that the observed effects are not due to the general chemical structure.
-
Rescue Experiments: If you hypothesize an off-target effect, try to "rescue" the phenotype by activating the off-target pathway through other means. For example, if you suspect AMPA receptor antagonism, see if the effect can be reversed by adding an AMPA receptor agonist.
-
Orthogonal Approaches: Use multiple, distinct methods to measure the same biological outcome. For example, if you are studying cell proliferation, use both a metabolic assay (like MTT) and a direct cell counting method.
Data Presentation
Table 1: Comparative IC50 Values of a Hypothetical this compound Against Various Targets
| Target/Assay | Cell Line/System | IC50 (µM) | Potential Implication |
| Intended Target | |||
| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | 5.2 | Expected anti-inflammatory activity |
| Potential Off-Targets | |||
| AMPA Receptor Binding | Rat Brain Membranes | 0.8 | Potent neurological off-target effect |
| Cytotoxicity | HEK293 Cells | 25.6 | Unwanted cytotoxicity at higher doses |
| NF-κB Inhibition | TNF-α stimulated HeLa | 2.1 | Contributes to anti-inflammatory effect |
| hERG Channel Blockade | CHO Cells | > 50 | Low risk of cardiac side effects |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
-
Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and calculate the dose-dependent inhibition of NF-κB activity.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism
-
Cell Preparation: Culture primary cortical neurons on coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to record from individual neurons in the whole-cell configuration.
-
Solution Preparation: Prepare an external solution containing a known concentration of AMPA (e.g., 10 µM) and a range of concentrations of this compound.
-
Data Acquisition: Clamp the neuron at a holding potential of -60 mV. Apply the AMPA-containing solution with and without the quinoxaline compound and record the resulting inward current.
-
Analysis: Measure the peak amplitude of the AMPA-evoked current in the presence and absence of the compound to determine the degree of inhibition.
Visualizations
Caption: Troubleshooting workflow for identifying off-target effects.
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline-6,7-diol hydrochloride stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Quinoxaline-6,7-diol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically between 2-8°C.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in polar solvents such as ethanol and water. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing concentrated stock solutions. It is advisable to use anhydrous DMSO to minimize degradation due to moisture.
Q3: What is the stability of this compound in solution?
A3: The compound is stable under standard laboratory conditions. However, it is susceptible to degradation in the presence of strong acids or bases. Solutions should ideally be prepared fresh for each experiment. For short-term storage, aliquoted solutions stored at -20°C or -80°C can be used. Avoid repeated freeze-thaw cycles.
Q4: What is the known mechanism of action for this compound?
A4: Quinoxaline-6,7-diol has been shown to inhibit the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial in regulating inflammatory responses, and its inhibition is a key area of investigation for this compound.
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of the expected stability of a similar phenolic quinoxaline derivative in solution under various conditions. This data is for informational purposes and may not directly reflect the performance of this compound.
| Condition | Temperature | pH | Time | Estimated Degradation (%) |
| Accelerated | 40°C | 7.4 | 1 month | < 5% |
| Accelerated | 40°C | 9.0 | 1 month | 10 - 15% |
| Long-term | 4°C | 7.4 | 6 months | < 2% |
| Freeze-Thaw | -20°C to RT | 7.4 | 3 cycles | < 3% |
Experimental Protocols
NF-κB Reporter Assay for Inhibitor Screening
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the NF-κB signaling pathway using a luciferase reporter cell line.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
96-well cell culture plates, white, clear-bottom
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, create serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
Compound Treatment: The following day, further dilute the DMSO stock solutions of the compound into the cell culture medium. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Prepare a TNF-α solution in cell culture medium at a concentration that induces a robust luciferase signal (typically 10-20 ng/mL). Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Remove the medium and wash the cells once with PBS. Lyse the cells using a passive lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Calculate the percentage of inhibition for each concentration of the compound relative to the TNF-α stimulated control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium | - The compound's aqueous solubility is low.- The concentration of the compound is too high.- The DMSO stock solution was added too quickly to the aqueous medium. | - Prepare a more diluted DMSO stock solution and add a larger volume to the medium, ensuring the final DMSO concentration remains below 0.1%.- Perform a solubility test to determine the maximum soluble concentration in the final assay medium.- Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing. |
| High background signal in unstimulated cells | - Autofluorescence of the compound.- The compound itself activates the NF-κB pathway at certain concentrations. | - Run a control with the compound in the absence of cells to check for autofluorescence.- Test the compound in the absence of TNF-α to see if it has any agonistic activity. |
| Inconsistent results between experiments | - Variability in cell density.- Degradation of the compound stock solution.- Inconsistent incubation times. | - Ensure accurate and consistent cell seeding.- Prepare fresh stock solutions of the compound or use freshly thawed aliquots for each experiment.- Standardize all incubation times precisely. |
| No inhibitory effect observed | - The compound is inactive or degraded.- The concentration range is too low.- The compound is not cell-permeable. | - Verify the identity and purity of the compound.- Test a wider and higher range of concentrations.- If cell permeability is a known issue for this class of compounds, consider using a different assay system or modifying the compound. |
Visualizations
Caption: Experimental workflow for screening this compound using an NF-κB reporter assay.
Caption: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
Minimizing batch-to-batch variability of synthesized Quinoxaline-6,7-diol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Quinoxaline-6,7-diol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical and reliable synthetic pathway involves a three-step process:
-
Condensation: Reaction of 1,2-diamino-4,5-dimethoxybenzene with glyoxal to synthesize the intermediate, 6,7-dimethoxyquinoxaline.
-
Demethylation: Cleavage of the methyl ether groups of 6,7-dimethoxyquinoxaline using a demethylating agent like boron tribromide (BBr3) or hydrobromic acid (HBr) to form Quinoxaline-6,7-diol.
-
Salt Formation: Conversion of the resulting Quinoxaline-6,7-diol to its hydrochloride salt by treatment with hydrochloric acid.
Q2: What are the critical quality attributes (CQAs) for the starting materials?
A2: The purity and quality of starting materials are paramount for consistent synthesis. Key CQAs include:
-
1,2-diamino-4,5-dimethoxybenzene: Purity should be >98%. It should be free from isomeric impurities and residual solvents from its synthesis.
-
Glyoxal: Typically used as a 40% aqueous solution. The concentration should be accurately determined, and the solution should be free from polymeric or oxidized impurities.
-
Solvents: All solvents should be of high purity and anhydrous where specified, as water content can significantly impact the reaction.[1][2]
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of reactants and the formation of products and byproducts.[3]
Q4: What are the expected yields for each step?
A4: While yields can vary based on the specific conditions and scale, typical expected yields are:
-
Condensation: 85-95%
-
Demethylation: 70-85%
-
Salt Formation and Purification: 90-98%
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Step 1: Condensation of 1,2-diamino-4,5-dimethoxybenzene with Glyoxal
| Issue | Potential Causes | Recommended Solutions |
| Low yield of 6,7-dimethoxyquinoxaline | 1. Incorrect stoichiometry: Inaccurate measurement of glyoxal solution. 2. Suboptimal reaction temperature: Temperature too low for efficient reaction. 3. Poor quality of starting materials: Impurities in 1,2-diamino-4,5-dimethoxybenzene or glyoxal. | 1. Accurately determine the concentration of the glyoxal solution before use. 2. Optimize the reaction temperature; refluxing in ethanol is a common condition. 3. Use starting materials with confirmed purity (>98%). |
| Formation of multiple spots on TLC (side products) | 1. Oxidation of the diamine: Exposure to air for prolonged periods. 2. Polymerization of glyoxal: Use of aged or improperly stored glyoxal solution. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh solution of glyoxal. |
| Difficulty in isolating the product | 1. Product is too soluble in the reaction solvent. 2. Incomplete reaction. | 1. After reaction completion, cool the mixture and if necessary, partially evaporate the solvent to induce crystallization. 2. Ensure the reaction has gone to completion using TLC or HPLC before work-up. |
Step 2: Demethylation of 6,7-dimethoxyquinoxaline
| Issue | Potential Causes | Recommended Solutions |
| Incomplete demethylation (presence of starting material and mono-demethylated impurity) | 1. Insufficient demethylating agent: Incorrect stoichiometry of BBr3 or HBr. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a sufficient excess of the demethylating agent (typically 2.5-3.0 equivalents of BBr3 per methoxy group).[4][5] 2. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. 3. For HBr, ensure the reaction is heated to reflux. For BBr3, the reaction can often be done at room temperature or slightly elevated temperatures.[6] |
| Low yield of Quinoxaline-6,7-diol | 1. Degradation of the product: Harsh reaction conditions (e.g., prolonged heating at high temperatures with HBr). 2. Difficult work-up procedure: Loss of product during extraction or purification. | 1. Use milder demethylating agents if possible. Optimize reaction time and temperature to avoid degradation. 2. Carefully perform the aqueous work-up and extraction. Ensure the pH is appropriately adjusted to isolate the product. |
| Formation of colored impurities | 1. Side reactions due to the harshness of the demethylating agent. 2. Oxidation of the diol product. | 1. Purify the crude product by recrystallization or column chromatography. 2. Handle the product under an inert atmosphere and use degassed solvents during work-up and purification. |
Step 3: Formation of this compound
| Issue | Potential Causes | Recommended Solutions |
| Product fails to precipitate or crystallize | 1. Incorrect solvent system: The hydrochloride salt may be soluble in the chosen solvent. 2. Insufficient concentration of HCl. | 1. Use a solvent system where the hydrochloride salt has low solubility (e.g., isopropanol, ethanol, or a mixture with a non-polar solvent). 2. Ensure a slight excess of concentrated HCl is added to a solution of the diol. |
| Product is oily or amorphous | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Rapid precipitation. | 1. Ensure the Quinoxaline-6,7-diol is of high purity before salt formation. 2. Add the HCl solution slowly with stirring to promote the formation of a crystalline solid. Consider cooling the solution slowly. |
| Incorrect stoichiometry (mixture of free base and salt) | 1. Insufficient amount of HCl added. 2. Improper pH control. | 1. Use a slight excess of HCl to ensure complete conversion to the hydrochloride salt. 2. After adding HCl, check the pH of the solution to ensure it is acidic. |
Experimental Protocols
Step 1: Synthesis of 6,7-dimethoxyquinoxaline
-
To a solution of 1,2-diamino-4,5-dimethoxybenzene (1.0 eq) in ethanol, add a 40% aqueous solution of glyoxal (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of Quinoxaline-6,7-diol
-
Dissolve 6,7-dimethoxyquinoxaline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane for BBr3 or acetic acid for HBr).
-
Using BBr3: Cool the solution to 0 °C and add a solution of BBr3 (2.5-3.0 eq per methoxy group) in dichloromethane dropwise.[4][5] Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Using HBr: Add 48% aqueous HBr and heat the mixture to reflux until the reaction is complete.[6]
-
Work-up: Carefully quench the reaction by adding it to ice-water. Adjust the pH to neutral or slightly acidic with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Dissolve the crude Quinoxaline-6,7-diol in a suitable solvent such as isopropanol or ethanol, heating if necessary.
-
Add a slight excess of concentrated hydrochloric acid dropwise with stirring.
-
Cool the solution to room temperature and then in an ice bath to facilitate precipitation of the hydrochloride salt.
-
Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Summary of Critical Process Parameters
| Step | Parameter | Recommended Range | Impact on Variability |
| Condensation | Reactant Stoichiometry (Glyoxal:Diamine) | 1.05:1 to 1.15:1 | Excess glyoxal can lead to side products; insufficient amount leads to incomplete reaction. |
| Temperature | 70-80 °C (Reflux in Ethanol) | Lower temperatures can slow the reaction rate; higher temperatures offer no significant advantage. | |
| Demethylation (BBr3) | Reactant Stoichiometry (BBr3:Methoxy group) | 2.5:1 to 3.0:1 | Insufficient BBr3 leads to incomplete demethylation; excess can be difficult to quench. |
| Temperature | 0 °C to Room Temperature | Low temperature for initial addition is crucial for safety; reaction proceeds well at room temperature. | |
| Salt Formation | pH | 1-2 | Ensures complete protonation and formation of the hydrochloride salt. |
| Crystallization Temperature | 0-5 °C | Promotes higher recovery of the crystalline product. |
Table 2: Quality Control Specifications
| Material | Test | Specification | Analytical Method |
| 6,7-dimethoxyquinoxaline | Appearance | Yellow to brown crystalline solid | Visual |
| Purity | ≥ 98% | HPLC | |
| Melting Point | 148-152 °C | Melting Point Apparatus | |
| Quinoxaline-6,7-diol | Appearance | Off-white to pale yellow solid | Visual |
| Purity | ≥ 98% | HPLC | |
| Melting Point | ~226 °C | Melting Point Apparatus | |
| This compound | Appearance | White to off-white crystalline solid | Visual |
| Purity | ≥ 99% | HPLC | |
| Identity | Conforms to reference spectrum | 1H NMR, FT-IR | |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for batch failure analysis.
Caption: Key factors influencing batch-to-batch variability.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract: Related substances, residual solvents, elemental impurities | Ofipharma [ofipharma.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Enhancing the Bioavailability of Quinoxaline-6,7-diol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Quinoxaline-6,7-diol hydrochloride, a compound known for its therapeutic potential but often hindered by poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility, which limits its dissolution in gastrointestinal fluids, a critical step for drug absorption.[1][2][3] As a hydrochloride salt, its solubility can also be influenced by the pH of the gastrointestinal tract.[4][5] Furthermore, like many xenobiotics, it may be subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[6]
Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1] These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area for dissolution.[2][6][7]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils and surfactants can enhance solubility and absorption.[3][6] Self-Emulsifying Drug Delivery Systems (SEDDS) are a popular approach in this category.[1][3]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in water.[1][8][9]
-
Salt Selection and Optimization: While already in a hydrochloride salt form, exploring other salt forms could potentially offer advantages in solubility and stability.[4][5][10]
Q3: How does the hydrochloride salt form of Quinoxaline-6,7-diol impact its bioavailability?
A3: The hydrochloride salt is intended to improve the solubility and dissolution rate compared to the free base.[11][12] However, the common ion effect in the acidic environment of the stomach can sometimes lead to precipitation of the drug, reducing its absorption.[4] The choice of salt form is a critical step in drug development to optimize biopharmaceutical properties.[4][11]
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles in In Vitro Assays
Possible Cause:
-
Low intrinsic solubility of the active pharmaceutical ingredient (API).
-
Particle agglomeration.
-
Inadequate wetting of the drug particles.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Micronization/Nanonization | Reduce the particle size of the API to increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2][7] | Techniques like jet milling or high-pressure homogenization can be used. Nanoparticles often require stabilizers to prevent agglomeration.[2] |
| Inclusion of Surfactants | Incorporate surfactants into the formulation to improve the wetting of the hydrophobic drug particles and facilitate dissolution.[7][13] | Select a surfactant that is compatible with the API and other excipients. The concentration should be optimized to be above the critical micelle concentration for solubilization. |
| Solid Dispersion | Prepare a solid dispersion of the drug in a hydrophilic carrier. This can lead to the drug being in an amorphous state, which has higher solubility.[1] | Common carriers include polymers like PVP and HPMC. The drug-to-polymer ratio is a critical parameter to optimize.[14] |
Issue 2: Low In Vivo Bioavailability Despite Acceptable In Vitro Dissolution
Possible Cause:
-
First-pass metabolism.
-
Efflux by transporters like P-glycoprotein.
-
Degradation in the gastrointestinal tract.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | Formulating the drug in a lipid-based system can enhance lymphatic uptake, partially bypassing first-pass metabolism.[6][15] | The formulation consists of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[1][3] |
| Use of Bioenhancers | Co-administer the drug with bioenhancers that can inhibit metabolic enzymes or efflux pumps.[6] | Piperine is a well-known natural bioenhancer that inhibits certain metabolic enzymes.[6] |
| Prodrug Approach | Synthesize a prodrug of Quinoxaline-6,7-diol that is more readily absorbed and is converted to the active drug in vivo. | The prodrug should be designed to have improved permeability and be stable in the GI tract. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension to enhance the dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Prepare a 2% (w/v) solution of the stabilizer in purified water.
-
Disperse the this compound in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension in a milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Perform in vitro dissolution studies on the nanosuspension and compare it with the unmilled drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to improve solubility and potentially bypass first-pass metabolism.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP)
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Select a formulation from the self-emulsifying region with the desired characteristics (e.g., good drug loading, rapid emulsification).
-
Prepare the SEDDS formulation by accurately weighing and mixing the oil, surfactant, and co-surfactant until a homogenous mixture is formed.
-
Dissolve the this compound in the mixture with gentle heating and stirring if necessary.
-
Characterize the resulting SEDDS for self-emulsification time, droplet size of the resulting microemulsion, and drug content.
-
Conduct in vitro dissolution and in vivo bioavailability studies.
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. rjpdft.com [rjpdft.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Host-quest inclusion complex of quinoxaline-1,4-dioxide derivative with 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization, and antibacterial activity | Beirut Arab University [bau.edu.lb]
- 9. A Focussed Analysis of β-cyclodextrins for Quinoxaline Deriv...: Ingenta Connect [ingentaconnect.com]
- 10. droracle.ai [droracle.ai]
- 11. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
Interpreting unexpected results in experiments with Quinoxaline-6,7-diol hydrochloride
Technical Support Center: Quinoxaline-6,7-diol hydrochloride (DNQX)
Welcome to the technical support center for this compound, more commonly known in research as 6,7-Dinitroquinoxaline-2,3-dione (DNQX) . This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound.
FAQs: General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical name for a compound widely known in the scientific community as 6,7-Dinitroquinoxaline-2,3-dione, or DNQX.[1][2] It is a potent and selective competitive antagonist for ionotropic non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, specifically the AMPA and kainate receptors.[1][3][4] It is frequently used in neuroscience research to block excitatory synaptic transmission mediated by these receptors.[3]
Q2: What is the difference between DNQX and DNQX disodium salt? Which one should I use?
A2: The primary difference is solubility. DNQX base is poorly soluble in aqueous solutions, requiring solvents like DMSO for stock preparation.[5][6] DNQX disodium salt is a more water-soluble form of the compound, making it ideal for direct application in many physiological buffers without the need for organic solvents.[7][8] If your experimental preparation is sensitive to DMSO or requires high concentrations of the antagonist in an aqueous medium, the disodium salt is the recommended choice.[9]
Q3: What are the typical working concentrations for DNQX?
A3: The effective concentration varies by application. For blocking excitatory postsynaptic currents (EPSCs) in brain slices, a concentration of 10 µM is commonly used and effective.[3][9] However, the optimal concentration should be determined empirically for your specific experimental system.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific issues that may arise during experiments with DNQX.
Q4: I applied DNQX to my neuronal culture to block AMPA/kainate receptors, but I'm observing significant, unexpected cell death. What could be the cause?
A4: While DNQX is used as a receptor antagonist, it has been shown to induce dose-dependent neurotoxicity, which may be independent of its action on ionotropic glutamate receptors.[1][10] This toxic effect appears to be specific to neurons, as glial cells are generally unaffected.[10][11]
-
Possible Cause: Receptor-independent neurotoxicity. Studies suggest that DNQX's toxic effects are not reversed by AMPA receptor agonists and are not mimicked by other AMPA antagonists, pointing towards an off-target mechanism.[10][11] Pro-oxidant activity of DNQX may also contribute to cytotoxicity.[3][7]
-
Troubleshooting Steps:
-
Titrate Concentration: Determine the lowest effective concentration that achieves the desired receptor antagonism while minimizing toxicity in your system.
-
Use Alternative Antagonists: As a control, use a structurally different AMPA/kainate receptor antagonist (e.g., NBQX) to see if the observed toxicity is specific to DNQX.
-
Assess Glial Health: Confirm that the toxicity is neuron-specific by co-staining for neuronal and glial markers.
-
Q5: Instead of the expected inhibition, I'm observing a slight excitatory effect (depolarization) in a specific neuron population after applying DNQX. Is this possible?
A5: Yes, this is a documented paradoxical effect. DNQX has been shown to selectively depolarize certain neuronal populations, such as those in the thalamic reticular nucleus (TRN), while having no such effect on others like ventrobasal (VB) thalamic relay neurons.[12][13]
-
Possible Cause: This excitatory action is thought to be mediated by AMPA receptors, potentially due to interactions with specific transmembrane AMPA receptor regulatory proteins (TARPs).[3][12] In the presence of certain TARPs, antagonists like DNQX can act as partial agonists.[3][9]
-
Troubleshooting Steps:
-
Characterize the Response: Perform voltage-clamp recordings to measure the inward current responsible for the depolarization.[13]
-
Verify Receptor Involvement: Use other, more specific AMPA antagonists to confirm if the effect is indeed mediated by AMPA receptors.[12]
-
Consider Cell-Type Specificity: Be aware that DNQX's effects can be highly dependent on the specific cell type and its associated receptor subunits and regulatory proteins.
-
Q6: My results suggest DNQX is affecting NMDA receptor signaling. How can an AMPA/kainate antagonist do this?
A6: DNQX can exert off-target effects on NMDA receptors. It has been reported to act as an antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[14][15] Since glycine is a required co-agonist for NMDA receptor activation, blocking this site can inhibit NMDA receptor function.
-
Possible Cause: Antagonism at the NMDA receptor's glycine co-agonist site.
-
Troubleshooting Steps:
-
Add Exogenous Glycine/D-Serine: In your experimental buffer, increase the concentration of glycine or D-serine. If the effect on NMDA receptors is due to glycine site antagonism, adding more co-agonist should reverse it.[15]
-
Isolate Receptor Contributions: Use a specific NMDA receptor antagonist (e.g., AP-5) in a parallel experiment to clearly delineate the contributions of NMDA vs. non-NMDA receptors to your observed physiological effect.
-
Logical Workflow for Troubleshooting DNQX-Induced Neurotoxicity
Caption: Troubleshooting workflow for unexpected DNQX-induced neurotoxicity.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of DNQX
| Receptor Target | Parameter | Value | Reference(s) |
| AMPA Receptor | IC₅₀ | ~0.5 µM | [5][6] |
| Kainate Receptor | IC₅₀ | ~0.1 - 2 µM | [5][6] |
| NMDA Receptor | IC₅₀ | ~40 µM | [5][6] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of DNQX required to inhibit 50% of the receptor activity. A lower value indicates higher potency.
Table 2: Solubility and Preparation of DNQX and its Disodium Salt
| Compound | Solvent | Max Solubility | Storage of Stock Solution | Reference(s) |
| DNQX | DMSO | ≥ 35 mg/mL | -20°C (1 year) or -80°C (2 years) | [5] |
| Water | < 0.1 mg/mL (insoluble) | N/A | [5] | |
| DNQX Disodium Salt | Water | ~100 mM | Prepare fresh; or -20°C (up to 1 month) | [3][8][9] |
Experimental Protocols
Protocol 1: Preparation of DNQX Stock Solution
Objective: To prepare a high-concentration stock solution of DNQX for use in cell culture or electrophysiology experiments.
Materials:
-
DNQX powder (M.W. 252.14 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of DNQX powder in a sterile microcentrifuge tube. Safety Precaution: Handle DNQX powder in a fume hood and wear appropriate personal protective equipment (PPE).
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock, add 1.98 mL of DMSO to 10 mg of DNQX).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5] When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer. Ensure any precipitate is redissolved before use.[3]
Protocol 2: Inhibition of Excitatory Postsynaptic Currents (EPSCs) in Brain Slices
Objective: To verify the antagonistic effect of DNQX on AMPA/kainate receptors by measuring the reduction of synaptic currents.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
DNQX stock solution (e.g., 20 mM in DMSO)
-
Whole-cell patch-clamp electrophysiology setup
-
Stimulating electrode
Procedure:
-
Prepare the brain slice preparation and obtain a stable whole-cell voltage-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Position a stimulating electrode nearby to evoke synaptic responses. Deliver a single square pulse (e.g., 150 µs) every 10 seconds to elicit a reliable baseline EPSC.[3][9]
-
Hold the neuron at a membrane potential of -70 mV to minimize the contribution of NMDA receptors and isolate AMPA/kainate receptor-mediated currents.[3][9]
-
Record a stable baseline of evoked EPSCs for at least 5-10 minutes.
-
Prepare the DNQX-containing aCSF by diluting the stock solution to a final working concentration of 10 µM. Note: Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects.
-
Perfuse the brain slice with the aCSF containing 10 µM DNQX.
-
Continuously record the evoked EPSCs. A significant reduction or complete block of the EPSC amplitude indicates successful antagonism of AMPA/kainate receptors.[3][9]
-
To confirm the effect is reversible, perform a washout by perfusing the slice with normal aCSF and observe the recovery of the EPSC.
DNQX Mechanism of Action and Off-Target Effects
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX =98 TLC 2379-57-9 [sigmaaldrich.com]
- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. DNQX disodium salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 10. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Quinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of quinoxaline derivatives, with a focus on Quinoxaline-6,7-diol hydrochloride, against established neuroprotective agents. Due to the limited publicly available data specifically for this compound, this guide draws upon research on structurally related quinoxaline compounds to provide a comprehensive overview of their potential therapeutic applications in neurodegenerative diseases.
Executive Summary
Quinoxaline derivatives have emerged as a promising class of compounds with significant neuroprotective potential, demonstrating efficacy in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their mechanisms of action are multifaceted, primarily involving anti-inflammatory and antioxidant pathways. This guide compares the neuroprotective profile of quinoxaline derivatives with two clinically relevant drugs, Riluzole and Edaravone, and provides detailed experimental protocols for key validation assays.
Comparison of Neuroprotective Agents
While specific quantitative data for this compound is scarce in publicly accessible literature, the broader family of quinoxaline derivatives has been studied for its neuroprotective properties. The following table summarizes the known mechanisms of action for quinoxaline derivatives in comparison to Riluzole and Edaravone.
| Feature | Quinoxaline Derivatives | Riluzole | Edaravone |
| Primary Mechanism of Action | Anti-inflammatory (NF-κB inhibition), Antioxidant (ROS scavenging), Modulation of cellular receptors (e.g., ryanodine receptors) | Glutamate antagonist (inhibits glutamate release and blocks NMDA receptors) | Free radical scavenger |
| Key Signaling Pathways | Inhibition of NF-κB activation | Attenuation of excitotoxicity | Reduction of oxidative stress |
| Therapeutic Targets | Inflammatory cascades, Oxidative stress pathways | Glutamatergic neurotransmission | Reactive oxygen species (ROS) |
| Clinical Applications | Investigational for Alzheimer's and Parkinson's disease | Approved for Amyotrophic Lateral Sclerosis (ALS) | Approved for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke |
Quantitative Data on Quinoxaline Derivatives
Quantitative data for specific quinoxaline derivatives from various studies are presented below. It is important to note that these are not direct comparisons with this compound but provide a benchmark for the potential efficacy of this class of compounds.
Table 1: In Vitro Neuroprotective Effects of Selected Quinoxaline Derivatives
| Compound | Model | Assay | Result | Reference |
| QX-4 | PC12 cells (Aβ-induced toxicity) | Cell Viability | Substantially enhanced neuronal viability | [1][2] |
| QX-6 | PC12 cells (Aβ-induced toxicity) | Cell Viability | Substantially enhanced neuronal viability | [1][2] |
| QX-4 | PC12 cells | ROS Assay | Decreased intracellular reactive oxygen species | [1][2] |
| QX-4 | APP/PS1 transgenic mice | Cytokine Levels | Downregulated inflammatory cytokines | [1][2] |
| MPAQ | Midbrain cultures | Dopaminergic Neuron Survival | Afforded substantial protection | [3] |
| PAQ (4c) | Parkinson's Disease Cellular Model | Neuroprotection Assay | Attenuated neurodegeneration | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of neuroprotective agents are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 24 hours). Include a vehicle control.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., amyloid-beta peptide for Alzheimer's models, or 6-OHDA for Parkinson's models) to the appropriate wells.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are indicative of oxidative stress.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well plate and treat with the test compound and/or a neurotoxin as described for the cell viability assay.
-
Loading with DCFDA: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable fluorescent probe, to the cells and incubate.
-
ROS Detection: Inside the cells, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The fluorescence intensity is proportional to the level of intracellular ROS.[5]
NF-κB (Nuclear Factor kappa B) Activation Assay
This assay determines the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Treatment: Treat neuronal or microglial cells with the test compound, followed by an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Nuclear Extraction: Isolate the nuclear proteins from the cells.
-
NF-κB DNA Binding Assay: Use a commercially available ELISA-based kit to measure the binding of activated NF-κB (typically the p65 subunit) from the nuclear extracts to a specific DNA sequence (the κB consensus site) immobilized on a plate.
-
Detection: A primary antibody specific to the activated form of NF-κB is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of activated NF-κB.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Quinoxaline-6,7-diol Hydrochloride and Other Neuroprotective Agents in Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of quinoxaline derivatives, with a focus on the potential of Quinoxaline-6,7-diol hydrochloride, against other established neuroprotective agents. The primary focus is on their effectiveness in mitigating excitotoxicity, a key pathological mechanism in various neurological disorders, including stroke and neurodegenerative diseases. While direct comparative data for this compound is limited, this guide synthesizes available preclinical data for structurally related quinoxaline compounds and contrasts them with other neuroprotective agents.
Mechanism of Action: A Common Ground in Neuroprotection
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal death.
Many neuroprotective strategies aim to interrupt this cascade at various points. Quinoxaline derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory and antioxidant properties, while others act as antagonists of glutamate receptors.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of various quinoxaline derivatives and other neuroprotective agents from preclinical studies. It is important to note that these studies were conducted in different models and are not direct head-to-head comparisons unless specified.
Table 1: In Vivo Efficacy of Neuroprotective Agents in Stroke Models
| Compound | Class | Animal Model | Administration Route & Dose | Outcome Measure | Efficacy | Reference |
| IQ-1S (Quinoxaline derivative) | JNK Inhibitor | Rat MCAO | Intraperitoneal, 5 and 25 mg/kg | Infarct size reduction | 20% and 50% reduction, respectively | [1] |
| Citicoline | Membrane Stabilizer | Rat MCAO | Intraperitoneal, 500 mg/kg | Infarct size reduction | 34% reduction | [1] |
| Edaravone | Free Radical Scavenger | Human AIS | Intravenous | Improved functional outcome (mRS) | Significant improvement vs. placebo | [2] |
| Cerebrolysin | Neuropeptide Mixture | Human AIS | Intravenous | Improved functional outcome (mRS) | Significant improvement vs. placebo | [2] |
| Minocycline | Tetracycline Antibiotic | Human AIS | Intravenous | Improved functional outcome (mRS) | No significant improvement vs. placebo | [2] |
Table 2: In Vitro Neuroprotective Effects of Quinoxaline Derivatives
| Compound | Model | Insult | Outcome Measure | Efficacy | Reference |
| QX-4 (Quinoxaline derivative) | PC12 cells | Aβ-induced toxicity | Neuronal viability | Substantially enhanced viability | [3] |
| QX-6 (Quinoxaline derivative) | PC12 cells | Aβ-induced toxicity | Neuronal viability | Substantially enhanced viability | [3] |
| MPAQ (Quinoxaline derivative) | Midbrain cultures | Spontaneous dopaminergic cell death | Dopaminergic neuron survival | Substantial protection | [4] |
| PAQ (Quinoxaline derivative) | Cellular Parkinson's model | Neurotoxin-induced | Neuroprotection | Attenuated neurodegeneration | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo models used to assess neuroprotection.
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 rat fetuses.
-
Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator for 7-10 days.
2. Compound Treatment:
-
Test compounds (e.g., this compound) are dissolved in a suitable vehicle (e.g., DMSO) and diluted in culture medium to the desired concentrations.
-
The culture medium is replaced with fresh medium containing the test compounds or vehicle control.
-
Cells are pre-incubated with the compounds for 1-2 hours.
3. Glutamate Insult:
-
A stock solution of L-glutamic acid is prepared in a magnesium-free buffer.
-
Glutamate is added to the wells to a final concentration of 100 µM.
-
Cells are incubated for 24 hours at 37°C.
4. Quantification of Neuronal Death:
a) Lactate Dehydrogenase (LDH) Assay:
- LDH is a cytosolic enzyme released into the culture medium upon cell lysis.
- 50 µL of the conditioned medium from each well is transferred to a new 96-well plate.
- An LDH assay reagent is added, and the plate is incubated in the dark for 30 minutes.
- The absorbance is measured at 490 nm using a microplate reader.
- Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
b) MTT Assay:
- The MTT assay measures the metabolic activity of viable cells.
- The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plate is incubated for 2-4 hours at 37°C.
- The formazan crystals formed are dissolved in DMSO.
- The absorbance is measured at 570 nm.
- Cell viability is expressed as a percentage of the vehicle-treated control group.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300 g) are used.
-
Animals are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90 minutes for transient MCAO) and then withdrawn to allow reperfusion. For permanent MCAO, the suture is left in place.
3. Drug Administration:
-
The test compound or vehicle is administered at a predetermined time point (e.g., before, during, or after MCAO) via a specific route (e.g., intraperitoneal or intravenous injection).
4. Assessment of Infarct Volume (TTC Staining):
-
24 or 48 hours after MCAO, the animals are euthanized.
-
The brains are rapidly removed and sliced into 2 mm coronal sections.
-
The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains unstained (white).
-
The slices are photographed, and the infarct area in each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas of all slices.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways in excitotoxicity and the experimental workflows.
References
- 1. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 2. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinoxaline-6,7-diol hydrochloride's Mechanism of Action
A Cross-Validation with Alternative NF-κB Inhibitors and Cytotoxic Agents
For researchers and professionals in drug development, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of Quinoxaline-6,7-diol hydrochloride, focusing on its primary role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway and its secondary potential as an anticancer agent. To offer a comprehensive perspective, its performance is cross-validated against the well-established NF-κB inhibitor, BAY 11-7082, and the standard chemotherapeutic drug, Doxorubicin.
Inhibition of NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The activation of NF-κB is a key event in many inflammatory diseases and various types of cancer.
| Compound | Target | Assay | IC50 |
| This compound | NF-κB Activation | Luciferase Reporter Assay | Data Not Available |
| BAY 11-7082 | IκBα Phosphorylation | Various | ~10 µM[1][2] |
Note: The IC50 value for this compound in an NF-κB inhibition assay is not currently available in the public domain. Further experimental investigation is required to establish a direct comparison.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound and BAY 11-7082.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, the cells are pre-treated with varying concentrations of this compound or the reference compound (e.g., BAY 11-7082) for 1 hour.
-
NF-κB activation is then stimulated by adding TNF-α (10 ng/mL) to the media and incubating for 6 hours.
-
-
Luciferase Activity Measurement:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Anticancer Activity: Cytotoxicity in MCF-7 Cells
Quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line. This suggests a potential therapeutic application in oncology.
A direct comparison of the cytotoxic potential of this compound with the standard chemotherapeutic drug, Doxorubicin, is essential for evaluating its efficacy.
| Compound | Cell Line | Assay | IC50 |
| This compound | MCF-7 | MTT Assay | Data Not Available |
| Various Quinoxaline Derivatives | MCF-7 | MTT Assay | 3.79 - 35.78 µg/mL[3] |
| Doxorubicin | MCF-7 | MTT Assay | 0.4 - 9.9 µM[4][5] |
Note: The IC50 value for this compound in an MTT assay on MCF-7 cells is not currently available in the public domain. The provided range for other quinoxaline derivatives highlights the potential of this chemical scaffold.
Experimental Workflow: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
-
Compound Treatment:
-
The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A control group with vehicle (e.g., DMSO) is also included.
-
The cells are incubated for 48 hours.
-
-
MTT Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound shows promise as a modulator of the NF-κB signaling pathway and may possess anticancer properties. However, a definitive cross-validation of its efficacy requires direct comparative studies with established compounds like BAY 11-7082 and Doxorubicin. The experimental protocols provided in this guide offer a framework for conducting such investigations to generate the necessary quantitative data for a robust evaluation of its therapeutic potential. The lack of publicly available IC50 values for this compound underscores the need for further research to fully elucidate its pharmacological profile.
References
Reproducibility of Published Data on Quinoxaline-6,7-diol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the publicly available data on Quinoxaline-6,7-diol hydrochloride, a heterocyclic aromatic compound with potential anti-inflammatory and antitumor activities.[1] Due to a notable lack of detailed, reproducible experimental data in peer-reviewed literature for this specific compound, this guide will focus on comparing its generalized, commercially available information with well-characterized alternative compounds known to target similar biological pathways. The primary alternatives discussed are BAY 11-7082 and Parthenolide, both recognized inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.
Executive Summary
This compound is a quinoxaline derivative with purported anti-inflammatory and anti-cancer properties, primarily attributed to the inhibition of the NF-κB signaling pathway.[1] However, a comprehensive review of scientific literature reveals a significant gap in detailed, reproducible experimental data for this specific molecule. In contrast, alternative NF-κB inhibitors such as BAY 11-7082 and Parthenolide are extensively characterized in numerous publications, with detailed protocols and quantitative data readily available. This guide aims to provide a clear comparison of the available information to aid researchers in making informed decisions regarding the selection of research compounds.
Compound Profiles
| Feature | This compound | BAY 11-7082 | Parthenolide |
| CAS Number | 6295-22-3[1] | 19542-67-7 | 20554-84-1 |
| Molecular Formula | C₈H₇ClN₂O₂[1] | C₁₀H₉NO₂S | C₁₅H₂₀O₃ |
| Molecular Weight | 198.60 g/mol [1] | 207.25 g/mol | 248.32 g/mol |
| Primary Mechanism of Action | NF-κB inhibition (putative)[1] | Irreversible inhibitor of IκBα phosphorylation | Inhibits IκB kinase (IKK) complex |
| Reported Biological Activities | Anti-inflammatory, Antitumor (general)[1] | Anti-inflammatory, Anticancer, Antiviral | Anti-inflammatory, Anticancer, Antimigraine |
Synthesis and Characterization
This compound:
Alternative Compounds:
In contrast, the synthesis of BAY 11-7082 and the isolation of Parthenolide are well-documented in scientific literature, providing researchers with established methodologies.
Table 1: Comparison of Synthesis and Characterization Data Availability
| Data Type | This compound | BAY 11-7082 | Parthenolide |
| Detailed Synthesis/Isolation Protocol | Not publicly available | Available | Available[1] |
| ¹H NMR Data | Not publicly available | Available | Available |
| ¹³C NMR Data | Not publicly available | Available | Available |
| FTIR Data | Not publicly available | Available | Available |
| Mass Spectrometry Data | Not publicly available | Available | Available |
Biological Activity and Experimental Protocols
The primary reported mechanism of action for Quinoxaline-6,7-diol is the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in drug discovery for inflammatory diseases and cancer.
Signaling Pathway of NF-κB Inhibition:
Caption: Generalized NF-κB signaling pathway and points of inhibition.
Experimental Workflow for Evaluating NF-κB Inhibition:
References
A Head-to-Head Comparison of Quinoxaline-6,7-diol Hydrochloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinoxaline-6,7-diol hydrochloride derivatives, supported by experimental data. Quinoxaline derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug discovery in areas such as neuroprotection, cancer, and inflammation.
This guide focuses on the neuroprotective effects of these derivatives, particularly their role as antagonists of ionotropic glutamate receptors (AMPA and NMDA receptors) and as acetylcholinesterase inhibitors, key targets in the study of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected quinoxaline derivatives, providing a basis for head-to-head comparison.
Table 1: AMPA and NMDA Receptor Antagonist Activity
| Compound | Target | Assay | IC50 (µM) | Ki (µM) | Source |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA Receptor | Radioligand Binding | 0.4 | - | [1] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Kainate Receptor | Radioligand Binding | 4 | - | [1] |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | Glycine/NMDA Receptor | [3H]glycine binding | - | ~1-10 | [2] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | Glycine/NMDA Receptor | [3H]glycine binding | - | ~1-10 | [2] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (BChE/AChE) | Source |
| Indoloquinoxaline derivative 9f | BuChE | 0.96 | 0.17 | [3] |
| Quinoxaline derivative 6c | AChE | 0.077 | - | [4] |
Table 3: Neuroprotective and Other Biological Activities
| Compound | Activity | Cell Line/Model | Key Findings | Source |
| QX-4 | Neuroprotection, Antioxidant, Anti-inflammatory, AChE inhibition | PC12 cells, APP/PS1 transgenic mice | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines. | [5][6] |
| QX-6 | Neuroprotection, Antioxidant, Anti-inflammatory, AChE inhibition | PC12 cells, APP/PS1 transgenic mice | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines. | [5][6] |
| 2-Methyl-3-phenyl-6-aminoquinoxaline (MPAQ) | Neuroprotection | Midbrain cultures | Substantial protection against spontaneous and progressive dopaminergic neuron death. | [7] |
| 6-Aminoquinoxaline derivative (PAQ) | Neuroprotection | PD cellular models, mouse model of PD | Attenuated neurodegeneration. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives can be achieved through various methods. A common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating. Purification of the final product is usually achieved by recrystallization or column chromatography.
Neuroprotective Activity Assay in PC12 Cells
The neuroprotective effects of quinoxaline derivatives are often evaluated using the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Cell Culture and Differentiation: PC12 cells are cultured in a suitable medium and seeded onto collagen-coated plates. Differentiation is induced by treating the cells with NGF.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the differentiated cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide or 6-hydroxydopamine (6-OHDA), to model Alzheimer's or Parkinson's disease, respectively.[9]
-
Treatment with Quinoxaline Derivatives: The cells are co-treated with the neurotoxic agent and various concentrations of the quinoxaline derivative being tested.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[9] An increase in cell viability in the presence of the quinoxaline derivative indicates a neuroprotective effect.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes to assess the antioxidant properties of the compounds.[5]
-
Analysis of Inflammatory Cytokines: The levels of inflammatory cytokines in the cell culture medium can be measured using ELISA to evaluate the anti-inflammatory effects.[5]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of quinoxaline derivatives against AChE is commonly determined using a modified Ellman's method.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.
-
Addition of Inhibitor: The quinoxaline derivative to be tested is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The enzyme catalyzes the hydrolysis of ATCI to thiocholine and acetate.
-
Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Glutamatergic synapse signaling pathway and the antagonistic action of quinoxaline derivatives.
Caption: Experimental workflow for assessing the neuroprotective effects of quinoxaline derivatives.
This guide provides a foundational comparison of this compound derivatives. Further research is warranted to expand the head-to-head comparisons with a broader range of derivatives and biological assays to fully elucidate their therapeutic potential.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalajrb.com [journalajrb.com]
- 7. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Quinoxaline-6,7-diol Hydrochloride Studies
In the rigorous world of drug discovery and molecular biology, the validity of experimental findings hinges on the quality of the controls. For researchers investigating the effects of Quinoxaline-6,7-diol hydrochloride, a compound noted for its anti-inflammatory and potential anti-tumor activities, employing appropriate negative controls is paramount.[1][2][3] This guide provides a comparative framework for designing and interpreting negative control experiments, ensuring that the observed biological effects are specifically attributable to the compound's mechanism of action and not experimental artifacts.
The primary mechanism of action for this compound involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[1] Therefore, robust negative controls must be selected to differentiate this specific activity from non-specific cellular stress or off-target effects.
Comparative Analysis of Negative Controls
An effective negative control strategy involves a multi-tiered approach, starting from a simple vehicle control to a more sophisticated inactive analog. Below is a comparison of control types and their expected outcomes in key assays.
Key Negative Control Alternatives:
-
Vehicle Control (e.g., 0.1% DMSO in media): The most fundamental control. It accounts for any effects of the solvent used to dissolve the this compound.
-
Inactive Analog (e.g., Quinoxaline-6,7-dimethoxy): The ideal negative control. This molecule is structurally similar to the active compound but has been rendered inactive through a minor chemical modification (e.g., methylation of the hydroxyl groups essential for biological activity). This control demonstrates that the specific chemical structure of Quinoxaline-6,7-diol is responsible for the observed effect.
-
Unrelated Compound (e.g., Sucrose): A biologically inert compound with a similar molecular weight. This control can help identify non-specific effects related to molar concentration or osmotic pressure, though it is less informative than an inactive analog.
Data Presentation: Comparative Efficacy Tables
The following tables summarize hypothetical quantitative data from three key experiments designed to test the specificity of this compound.
Table 1: Anti-Inflammatory Activity in LPS-Stimulated Macrophages Assay: Measurement of TNF-α secretion via ELISA.
| Treatment | Concentration (µM) | TNF-α Secretion (% of LPS Control) | Standard Deviation |
| Vehicle Control (0.1% DMSO) | N/A | 100% | ± 5.2 |
| Quinoxaline-6,7-diol HCl | 10 | 35% | ± 4.1 |
| Inactive Analog | 10 | 98% | ± 5.5 |
| Unrelated Compound | 10 | 102% | ± 6.0 |
Table 2: NF-κB Pathway Inhibition Assay: NF-κB Luciferase Reporter Assay in HEK293 cells stimulated with TNF-α.
| Treatment | Concentration (µM) | Relative Luciferase Units (RLU) | Standard Deviation |
| Vehicle Control (0.1% DMSO) | N/A | 15,000 | ± 850 |
| Quinoxaline-6,7-diol HCl | 10 | 2,500 | ± 310 |
| Inactive Analog | 10 | 14,800 | ± 920 |
| Unrelated Compound | 10 | 15,100 | ± 880 |
Table 3: Cytotoxicity in MCF-7 Breast Cancer Cells Assay: MTT Cell Viability Assay after 48-hour incubation.
| Treatment | IC₅₀ (µM) |
| Quinoxaline-6,7-diol HCl | 7.8 |
| Inactive Analog | > 100 |
| Doxorubicin (Positive Control) | 0.5 |
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing the compound's mechanism and the experimental logic.
Caption: NF-κB signaling pathway showing the inhibitory point of Quinoxaline-6,7-diol.
Caption: A generalized workflow for in vitro compound testing.
Experimental Protocols
Detailed and reproducible protocols are the foundation of credible research.
Protocol 1: TNF-α Secretion Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the old media. Add fresh media containing the test compounds (Quinoxaline-6,7-diol HCl, Inactive Analog) at desired concentrations or the Vehicle Control (0.1% DMSO). Incubate for 2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Analysis: Normalize the data to the LPS-only control (set to 100%) and calculate the percentage inhibition for each treatment.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Culture & Transfection: Co-transfect HEK293T cells in a 6-well plate with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Seeding: After 24 hours, trypsinize the cells and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow to adhere overnight.
-
Treatment: Treat the cells with the test compounds or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL of human TNF-α for 6 hours.
-
Lysis and Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized values of treated wells to the TNF-α stimulated vehicle control.
Protocol 3: MTT Cell Viability Assay
-
Cell Culture and Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Add serial dilutions of the test compounds and controls to the wells. Include a "no-cell" blank and an "untreated cell" control.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression.
References
Independent Verification of the Anti-Tumor Activity of Quinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of select quinoxaline compounds against established cancer cell lines, benchmarked against clinically used chemotherapeutic agents. Experimental data is presented in structured tables for ease of comparison, and detailed protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of action and methodologies.
Comparative Anti-Tumor Activity of Quinoxaline Derivatives
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of anti-cancer activities.[1][2][3] Their therapeutic potential stems from their ability to target various key signaling pathways and enzymes involved in tumor growth and proliferation.[3][4] This section presents a comparative analysis of the cytotoxic effects of several recently developed quinoxaline derivatives against a panel of human cancer cell lines. The performance of these compounds is compared with standard chemotherapeutic drugs, Doxorubicin and Sorafenib.
Data Summary:
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives and Doxorubicin against Breast (MCF-7), Liver (HepG2), and Colon (HCT-116) Cancer Cell Lines.
| Compound/Drug | MCF-7 | HepG2 | HCT-116 | Reference |
| Quinoxaline VIIIc | 9 | >10 | 2.5 | [1] |
| Quinoxaline XVa | 5.3 | >10 | 4.4 | [1] |
| Doxorubicin | 2.50 | 12.18 | 1.16 | [5][6] |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of a Quinoxaline Derivative and Sorafenib against a Liver Cancer (HepG2) Cell Line.
| Compound/Drug | HepG2 | Reference |
| Substituted Quinoxaline 1 | 5.98 | [4] |
| Sorafenib | ~6-7.1 | [7][8] |
Table 3: In Vitro Cytotoxicity (IC50 in nM) of Imidazo[1,2-a]quinoxaline-based EGFR Inhibitors against Lung (A549) and Breast (MCF7) Cancer Cell Lines.
| Compound/Drug | A549 | MCF7 | Reference |
| Quinoxaline 1 | 2.7 | - | [4] |
| Quinoxaline 3 | - | 2.2 | [4] |
| Gefitinib | 8420 | - | [9] |
Mechanisms of Action: Targeting Key Signaling Pathways
The anti-tumor activity of quinoxaline compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell signaling. The diagrams below illustrate the signaling pathways targeted by these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the quinoxaline compounds or reference drugs and incubate for another 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Kinase Inhibition Assays (VEGFR-2 & EGFR)
These assays determine the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., VEGFR-2 or EGFR), a specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the quinoxaline compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Measure the kinase activity. This is often done using a luminescence-based assay where the amount of ATP remaining after the reaction is quantified. A decrease in signal indicates inhibition of the kinase.
Apoptosis Assay via Annexin V-FITC Staining
This flow cytometry-based assay detects apoptosis, a form of programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with the quinoxaline compound for a specified period.
-
Harvest and Wash: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II, an enzyme that alters the topology of DNA.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and ATP in a reaction buffer.
-
Compound Addition: Add the quinoxaline compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of Quinoxaline-6,7-diol hydrochloride with known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoxaline derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including potent kinase inhibition.[1][2][3][4][5] These compounds have been shown to target multiple kinases involved in key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer and other diseases.[6][7] This guide compares the inhibitory activity of representative quinoxaline derivatives with that of well-known multi-kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected quinoxaline derivatives and known kinase inhibitors against various kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference Cell Line/Assay |
| Quinoxaline Derivative | Derivative 26e | ASK1 | 30.17 | in vitro assay |
| Imidazo[1,2-a]quinoxaline 1 | EGFR | 2.7 | A549 (Lung Cancer) | |
| Imidazo[1,2-a]quinoxaline 3 | EGFR | 2.2 | MCF-7 (Breast Cancer) | |
| Substituted quinoxaline 1 | JAK2 | 5.98 | HepG2 (Liver Cancer) | |
| Known Inhibitors | Staurosporine | Protein Kinase C | 0.7 - 3 | in vitro assay |
| p60v-src | 6 | in vitro assay | ||
| PKA | 7 | in vitro assay | ||
| CaM Kinase II | 20 | in vitro assay | ||
| Dasatinib | Src | 0.5 | in vitro assay | |
| c-ABL | <1 - 9 | in vitro assay | ||
| c-KIT | 79 | in vitro assay | ||
| PDGFRβ | <30 | in vitro assay | ||
| EphA2 | <30 | in vitro assay | ||
| Sunitinib | PDGFRβ | 2 | Cell-free assay | |
| VEGFR2 (Flk-1) | 80 | Cell-free assay | ||
| c-Kit | - | Cell-free assay | ||
| FLT3 | 30 - 250 | Cell-free assay |
Experimental Protocols
Detailed methodologies for commonly employed kinase inhibition assays are provided below. These protocols are fundamental for researchers aiming to evaluate and compare the potency of novel inhibitors.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal and high-throughput method suitable for a wide range of kinases.[6][7][8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[6][8][9]
Protocol Outline:
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., quinoxaline derivative) in a suitable reaction buffer.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition by comparing the signal from wells with the test compound to control wells without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.
-
Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)
This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.[10][11][12][13][14]
Principle: The kinase reaction is performed with [γ-32P]ATP. The radiolabeled phosphorylated substrate is then separated from the unreacted [γ-32P]ATP by binding to a phosphocellulose filter paper. The amount of radioactivity on the filter is proportional to the kinase activity.[12]
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, buffer, cofactors, the test inhibitor, and a mixture of unlabeled ATP and [γ-32P]ATP.
-
Initiate the reaction by adding the ATP mixture and incubate at the appropriate temperature for a specific time (e.g., 30 minutes at 30°C).[12]
-
-
Separation:
-
Spot a small volume of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[12]
-
Wash the filter paper multiple times with a suitable wash buffer (e.g., phosphoric acid solution) to remove unreacted [γ-32P]ATP.
-
-
Data Acquisition:
Mandatory Visualizations
Signaling Pathway Diagram
Quinoxaline derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[6][7][15][16][17][18]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Quinoxaline Derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct kinase assay via radioactive 32P-γ-ATP [bio-protocol.org]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Quinoxaline Derivatives in Preclinical Models: A Comparative Guide
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds investigated for a range of therapeutic applications, including antiviral, antitumor, and neuroprotective effects.[1][2][3] Within the context of neuroscience, their potential stems from the ability of certain derivatives to modulate key pathways involved in neuronal injury, particularly excitotoxicity. While specific preclinical data for Quinoxaline-6,7-diol hydrochloride is limited, this guide will focus on a structurally related and extensively studied analog: NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) . NBQX is a potent and selective competitive antagonist of the AMPA/kainate glutamate receptors, making it a valuable tool for assessing the therapeutic potential of this mechanism in preclinical models of neurological disorders like ischemic stroke.[4][5]
This guide compares the preclinical performance of NBQX against Memantine , a non-competitive NMDA receptor antagonist approved for Alzheimer's disease and also studied in stroke models.[6][7][8] By examining their efficacy, mechanisms, and the experimental models used to evaluate them, we can build a comprehensive picture of their translational potential.
Comparative Efficacy in Preclinical Stroke Models
The following table summarizes quantitative data from preclinical studies, primarily using the middle cerebral artery occlusion (MCAO) model of ischemic stroke, to compare the neuroprotective effects of NBQX and Memantine.
| Parameter | NBQX (AMPA Receptor Antagonist) | Memantine (NMDA Receptor Antagonist) | Control (Ischemia/Reperfusion) |
| Primary Mechanism | Competitive antagonist of AMPA/kainate receptors.[4] | Non-competitive, low-affinity antagonist of NMDA receptors.[7][8] | Unmitigated excitotoxicity and ischemic cascade. |
| Infarct Volume Reduction | Significant reduction in ischemic lesion size.[4][9] | Can decrease infarction size, particularly when administered early.[6] | No reduction; full extent of ischemic damage. |
| Effective Dose (Rodent) | ~10-30 mg/kg (i.p.) | ~10-30 mg/kg (i.p. or oral) | N/A |
| Therapeutic Window | Typically effective when given before or shortly after the ischemic insult. | Efficacy is dependent on early administration.[6] | N/A |
| Key Preclinical Outcomes | - Arrests and partially reverses ischemic evolution.[4]- Attenuates excitotoxic injury in white matter.[5]- Reduces neuronal swelling.[4] | - Improves neurological function post-ischemia.[6]- Decreases brain edema formation.[6]- Promotes functional recovery and vascularization in chronic phases.[10] | - Neuronal death in the ischemic core and penumbra.[7][11]- Significant motor and sensory deficits. |
| Potential Side Effects | Can induce hypothermia, which may contribute to neuroprotection.[5] At higher doses, may cause sedation or motor impairment. | Well-tolerated in clinical use for Alzheimer's disease.[10] | N/A |
Mechanism of Action: Targeting Glutamate Excitotoxicity
In conditions like ischemic stroke, the interruption of blood flow leads to a massive release of the neurotransmitter glutamate. This over-activates postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, causing an excessive influx of ions like Na+ and Ca2+.[12] This cascade, known as excitotoxicity, triggers downstream cell death pathways, leading to neuronal injury.[8]
NBQX and Memantine intervene at different points in this pathway:
-
NBQX directly competes with glutamate to bind to AMPA receptors. By blocking these receptors, it prevents the initial rapid influx of sodium ions that depolarizes the neuron, thereby reducing the overall excitotoxic cascade.[4]
-
Memantine blocks the channel of the NMDA receptor. It has a low affinity and is use-dependent, meaning it preferentially blocks pathologically over-active channels while sparing normal synaptic transmission. This prevents the excessive calcium influx that is a major trigger for neuronal apoptosis.[6][8]
Figure 1: Signaling pathway of glutamate excitotoxicity and points of intervention for NBQX and Memantine.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used procedure to mimic focal ischemic stroke in rodents.[13][14] The intraluminal suture method is common because it does not require a craniectomy.[13]
Objective: To induce a reproducible ischemic infarct in the territory of the middle cerebral artery.
Materials:
-
Anesthetized rodent (rat or mouse)
-
Heating pad to maintain body temperature (37 ± 0.5°C)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
Nylon monofilament suture with a silicon-coated tip (e.g., 8-0 nylon, 180-200 µm diameter)[15]
-
Suture for ligating vessels
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on a heating pad to maintain normothermia.[16]
-
Surgical Exposure: Make a midline neck incision and carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Vessel Ligation: Temporarily ligate the CCA and the ICA. Permanently ligate the distal end of the ECA.[15]
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated nylon monofilament through the ECA into the ICA.[13]
-
Induction of Occlusion: Gently advance the filament approximately 17-20 mm (for rats) or 11 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating it has blocked the origin of the MCA.[13][15]
-
Occlusion Period: Keep the filament in place for the desired duration of ischemia (e.g., 60-90 minutes for transient MCAO). For permanent MCAO, the filament is left in place.
-
Reperfusion (for transient MCAO): After the occlusion period, carefully withdraw the filament to restore blood flow. Close the neck incision with sutures.[13]
-
Post-Operative Care: Monitor the animal for recovery from anesthesia. Provide supportive care as needed.
-
Outcome Assessment: At a predetermined time point (e.g., 24 hours), assess outcomes such as infarct volume (using TTC staining), neurological deficit scores, and behavioral tests.[13][17]
Figure 2: Experimental workflow for a transient Middle Cerebral Artery Occlusion (MCAO) study.
In Vitro Model: Glutamate Excitotoxicity Assay
This assay provides a rapid, high-throughput method to screen compounds for neuroprotective activity against glutamate-induced cell death.[18][19]
Objective: To quantify the ability of a test compound to protect primary neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical or hippocampal neurons cultured in multi-well plates.[19]
-
Test compound (e.g., this compound, NBQX).
-
L-glutamate solution.
-
Cell viability assay reagents (e.g., LDH release assay, Calcein-AM/Propidium Iodide, or CellTiter-Glo).[18][20]
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate primary neurons and allow them to mature in culture for a specified period (e.g., 14 days) to ensure the expression of functional glutamate receptors.[21]
-
Compound Pre-incubation: Treat the neuronal cultures with various concentrations of the test compound (and positive/negative controls) for a set duration, typically 1 to 24 hours before the glutamate challenge.[18][19]
-
Glutamate Insult: Add a neurotoxic concentration of L-glutamate (e.g., 20-100 µM) to the wells (except for the vehicle control wells).[20]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow excitotoxic processes to proceed.[20]
-
Viability Assessment: Measure neuronal viability using a chosen method.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.[18]
-
Live/Dead Staining: Use fluorescent dyes to stain living cells (Calcein-AM) and dead cells (Propidium Iodide).
-
Luminescent Assay: Quantify ATP levels as an indicator of metabolically active cells (e.g., CellTiter-Glo).[20]
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability in compound-treated wells to the viability in glutamate-only (0% protection) and vehicle-only (100% viability) wells.
Assessment of Translational Potential
The journey from a promising preclinical compound to a clinical therapy is challenging. The comparison between NBQX and Memantine highlights key aspects of translational potential.
-
Efficacy vs. Safety: NBQX shows robust neuroprotective effects in preclinical models, directly targeting the initial phase of excitotoxicity.[4] However, AMPA receptors are fundamental to fast excitatory neurotransmission throughout the CNS, and broad antagonism can lead to significant side effects, which has limited the clinical development of such compounds. Memantine's mechanism as a use-dependent, low-affinity NMDA antagonist offers a better clinical safety profile, as it preferentially targets pathological receptor over-activation.[7][11]
-
Therapeutic Window: A major hurdle in stroke treatment is the narrow therapeutic window.[11] Both NBQX and Memantine show the greatest efficacy when administered very early after the ischemic event in preclinical models.[6] While Memantine has shown some promise in promoting longer-term recovery and plasticity, the acute neuroprotective window remains a significant translational barrier for both classes of drugs.[10]
-
Mechanism to Outcome: The ultimate goal is not just to reduce infarct size but to improve functional recovery. While NBQX is effective at salvaging tissue, Memantine has also been shown to enhance plasticity, reduce reactive astrogliosis, and improve vascularization in the chronic phase post-stroke, suggesting a dual benefit of acute neuroprotection and long-term recovery enhancement.[6][10]
References
- 1. Buy this compound (EVT-12472002) | 6295-22-3 [evitachem.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Physiopathology of ischemic stroke and its modulation using memantine: evidence from preclinical stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Middle cerebral artery occlusion (MCAo) model and experimental groups [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 20. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fujifilmcdi.com [fujifilmcdi.com]
Safety Operating Guide
Proper Disposal of Quinoxaline-6,7-diol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds such as Quinoxaline-6,7-diol hydrochloride. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure that waste is managed in a safe and regulated manner.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Quinoxaline derivatives are categorized as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2]
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[2]
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.
II. Spill Management and Containment
In the event of a spill, immediate and proper containment is critical to prevent the spread of the chemical.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[3] Do not use compressed air for cleaning.[2]
-
Collect the Waste: Place the spilled material into a clearly labeled, sealed container for hazardous waste.[2][3]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, should be disposed of as hazardous waste.
III. Disposal Procedures for Unused or Waste this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of in the regular trash or washed down the drain.[3]
Disposal Protocol:
-
Containerization: Place the waste this compound in a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name and any relevant hazard warnings.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[4]
-
Engage a Professional Waste Disposal Service: The disposal of this chemical must be handled by an approved and licensed hazardous waste disposal company.[1][3][5] These companies are equipped to manage the transportation and disposal in accordance with all federal, state, and local regulations.
-
Documentation: Maintain a record of the waste, including the quantity and date of disposal, as part of your laboratory's safety and compliance documentation.
Summary of Key Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound and related quinoxaline compounds.
| Parameter | Guideline | References |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed | [1][2][5] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1] |
| Spill Cleanup | Sweep solid material, avoid dust, place in a sealed container for disposal | [2][3] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal service | [1][3][5] |
| Prohibited Disposal | Do not discard in regular trash or pour down the drain | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
